Lopinavir-d8: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the core chemical properties and structural attributes of Lopinavir-d8. Lopinavir-d8 is t...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties and structural attributes of Lopinavir-d8. Lopinavir-d8 is the deuterated analog of Lopinavir, a potent HIV-1 protease inhibitor. Due to its isotopic labeling, Lopinavir-d8 serves as an invaluable internal standard for the accurate quantification of Lopinavir in biological matrices and pharmaceutical formulations, primarily through mass spectrometry-based assays.
Core Chemical and Physical Properties
Lopinavir-d8 is a synthetic, isotopically labeled version of Lopinavir, where eight hydrogen atoms have been replaced by deuterium. This substitution imparts a higher molecular weight without significantly altering its chemical reactivity, making it an ideal internal standard for analytical applications.
Long-term storage at 2-8°C or -20°C is recommended.
Chemical Structure
The molecular structure of Lopinavir-d8 is complex, featuring multiple chiral centers. The deuteration is typically on the methyl and pentyl groups of the butanamide side chain.
Lopinavir is a peptidomimetic inhibitor of the HIV-1 protease. This viral enzyme is crucial for the proteolytic cleavage of viral polyproteins into mature, functional proteins essential for the assembly of new, infectious virions. Lopinavir's structure is designed to mimic the natural substrate of the HIV-1 protease, allowing it to bind to the active site with high affinity. However, the hydroxyethylene core of Lopinavir is non-cleavable, thus inactivating the enzyme and preventing the maturation of the virus.
This technical guide provides comprehensive information on Lopinavir-d8 for researchers, scientists, and drug development professionals. It covers the chemical properties, analytical applications, and mechanism of action...
Author: BenchChem Technical Support Team. Date: November 2025
This technical guide provides comprehensive information on Lopinavir-d8 for researchers, scientists, and drug development professionals. It covers the chemical properties, analytical applications, and mechanism of action of this deuterated analog of Lopinavir.
Quantitative Data Summary
Lopinavir-d8 is a stable isotope-labeled version of Lopinavir, an antiretroviral protease inhibitor. It is crucial to note that there are different deuterated forms of Lopinavir available, which are distinguished by different CAS numbers and molecular formulas. The two commonly referenced forms are detailed below.
Lopinavir-d8 is primarily utilized as an internal standard in analytical and pharmacokinetic research for the precise quantification of Lopinavir in biological matrices such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
Protocol: Quantification of Lopinavir in Human Plasma using LC-MS/MS with Lopinavir-d8 as an Internal Standard
This protocol is a composite methodology based on established practices for the analysis of Lopinavir in biological samples.[6][7][8][9]
1. Materials and Reagents:
Lopinavir analytical standard
Lopinavir-d8 (internal standard)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Water (HPLC grade)
Formic acid
Ammonium acetate
Human plasma (blank)
Ethyl acetate
2. Instrumentation:
High-Performance Liquid Chromatography (HPLC) system
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Analytical column: A C18 column (e.g., Agilent ZORBAX Eclipse XDB-C18 or equivalent) is suitable.[7]
3. Preparation of Standard and Working Solutions:
Stock Solutions: Prepare individual stock solutions of Lopinavir and Lopinavir-d8 in acetonitrile or methanol at a concentration of 1 mg/mL.
Working Solutions:
Prepare a series of Lopinavir working solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
Prepare a Lopinavir-d8 working solution (e.g., 20 µg/mL) by diluting the stock solution with the same solvent mixture.
4. Sample Preparation (Liquid-Liquid Extraction):
To 200 µL of plasma sample (calibration standard, quality control, or unknown sample), add 20 µL of the Lopinavir-d8 internal standard working solution.
Alkalinize the sample, for instance, by adding a small volume of a suitable base.
Add 1 mL of ethyl acetate and vortex for 1-2 minutes to extract the analytes.
Centrifuge the sample to separate the organic and aqueous layers.
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the dried residue in a suitable volume (e.g., 200 µL) of the mobile phase.
5. LC-MS/MS Analysis:
Chromatographic Conditions:
Mobile Phase: A common mobile phase consists of a mixture of methanol and an aqueous solution containing a buffer like 0.1% formic acid or 5 mM ammonium acetate (e.g., 80:20 v/v).[6][7]
Lopinavir-d8: The transition for Lopinavir-d8 will be shifted according to the number of deuterium atoms. For an 8-deuterated standard, the precursor ion would be approximately m/z 637.6. The product ion may remain the same or be a deuterated fragment. The exact m/z values should be determined by direct infusion of the Lopinavir-d8 standard.
6. Data Analysis:
Construct a calibration curve by plotting the peak area ratio of Lopinavir to Lopinavir-d8 against the concentration of the calibration standards.
Determine the concentration of Lopinavir in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
Mechanism of Action of Lopinavir
Lopinavir is an inhibitor of the HIV-1 protease.[10] This enzyme is critical for the lifecycle of the HIV virus as it cleaves newly synthesized polyproteins into mature, functional proteins. By inhibiting this protease, Lopinavir prevents the maturation of the virus, resulting in the production of immature and non-infectious viral particles.[10]
Caption: Mechanism of Lopinavir as an HIV-1 Protease Inhibitor.
An In-depth Technical Guide on the Synthesis and Isotopic Purity of Lopinavir-d8
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Lopinavir-d8, a deuterated analog of the HIV proteas...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Lopinavir-d8, a deuterated analog of the HIV protease inhibitor Lopinavir. Lopinavir-d8 is crucial as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of Lopinavir in biological matrices through mass spectrometry-based assays.[1] This document outlines a plausible synthetic route, detailed experimental protocols, and robust analytical methodologies for the determination of isotopic purity.
Synthesis of Lopinavir-d8
The synthesis of Lopinavir-d8 involves the preparation of a deuterated key intermediate, (2S)-3-methyl-d3-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid-d5, followed by its coupling with the Lopinavir core amine. The IUPAC name of Lopinavir-d8, 2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide, indicates that the deuterium atoms are located on the valine-derived moiety.
A plausible synthetic approach starts with commercially available L-Valine-d8. This deuterated amino acid is then converted to the key pyrimidine-containing carboxylic acid intermediate, which is subsequently coupled with the main amine core of Lopinavir.
Proposed Synthetic Pathway
The overall synthetic strategy can be visualized as a two-stage process: the synthesis of the deuterated side chain and its subsequent coupling to the Lopinavir core.
Caption: Proposed synthetic pathway for Lopinavir-d8.
Experimental Protocols
Step 1: Synthesis of (2S)-3-methyl-d3-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid-d5
This procedure is adapted from known methods for the synthesis of the non-deuterated analog.
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve L-Valine-d8 (1 equivalent) in a mixture of water and potassium hydroxide at 20-25°C.
Michael Addition: Cool the solution to 0°C and add acrylonitrile (1.1 equivalents) dropwise, maintaining the temperature below 5°C. Stir for 2-3 hours.
N-Alkoxycarbonylation: Add an alkyl chloroformate (e.g., methyl chloroformate, 1.1 equivalents) dropwise at 0-5°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
Work-up and Extraction: Acidify the reaction mixture with HCl to pH 2-3 and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-(2-cyanoethyl)-N-(alkoxycarbonyl)-L-valine-d8.
Reductive Cyclization: Dissolve the crude product in a suitable solvent (e.g., methanol) and add a hydrogenation catalyst (e.g., Raney Nickel). Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-60 psi) in the presence of a base (e.g., sodium hydroxide).
Purification: After completion of the reaction (monitored by TLC or LC-MS), filter the catalyst and wash with methanol. Concentrate the filtrate, acidify with HCl, and extract the product. The crude product can be purified by crystallization or column chromatography to yield the desired deuterated carboxylic acid intermediate.
Step 2: Coupling to form Lopinavir-d8
This step involves the amide bond formation between the deuterated carboxylic acid and the Lopinavir core amine.
Activation of Carboxylic Acid: Dissolve (2S)-3-methyl-d3-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid-d5 (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane). Add a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 equivalents) and an activator like HOBt (1-hydroxybenzotriazole, 1.2 equivalents). Stir the mixture at 0°C for 30 minutes.
Coupling Reaction: To the activated acid solution, add a solution of the Lopinavir core amine, (2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide (1 equivalent), in the same solvent. Allow the reaction to proceed at room temperature for 12-24 hours.
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate under reduced pressure. The crude Lopinavir-d8 can be purified by column chromatography on silica gel to yield the final product.
Quantitative Data
Step
Starting Material
Product
Yield (%)
Purity (HPLC) (%)
1. Synthesis of deuterated butanoic acid
L-Valine-d8
Intermediate Acid-d8
60-70
>98
2. Coupling reaction
Intermediate Acid-d8
Lopinavir-d8
75-85
>99
Isotopic Purity Analysis
The isotopic purity of Lopinavir-d8 is a critical parameter to ensure its suitability as an internal standard. It is typically determined using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is used to determine the distribution of isotopologues (molecules with different numbers of deuterium atoms) and to calculate the isotopic enrichment.
Experimental Workflow for HR-MS Analysis
Caption: Workflow for isotopic purity analysis by HR-MS.
Protocol for HR-MS Analysis
Sample Preparation: Prepare a stock solution of Lopinavir-d8 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute the stock solution to a working concentration of 1-10 µg/mL with the mobile phase.
LC-MS/MS Parameters:
LC System: UHPLC system.
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile.
Gradient: A suitable gradient to elute Lopinavir.
Flow Rate: 0.3-0.5 mL/min.
Injection Volume: 5 µL.
Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
Scan Mode: Full scan in high-resolution mode (resolution > 60,000).
Scan Range: m/z 600-650.
Data Analysis:
Acquire the mass spectrum of the Lopinavir-d8 peak.
Identify and integrate the peak areas of the different isotopologues (d0 to d8). The theoretical exact mass of the [M+H]+ ion for Lopinavir (d0) is approximately 629.37 g/mol , and for Lopinavir-d8 is approximately 637.42 g/mol .
Calculate the percentage of each isotopologue.
The isotopic purity is typically reported as the percentage of the desired deuterated form (d8) relative to all other isotopologues.
Quantitative Data for Isotopic Purity (HR-MS)
Isotopologue
Relative Abundance (%)
d8 (M+8)
98.5
d7 (M+7)
1.2
d6 (M+6)
0.2
d5 (M+5)
<0.1
d0-d4
Not Detected
Isotopic Purity (d8)
98.5%
Isotopic Enrichment
>99%
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the position of the deuterium labels and to provide an independent measure of isotopic enrichment.
Experimental Workflow for NMR Analysis
Caption: Workflow for isotopic enrichment analysis by NMR.
Protocol for NMR Analysis
Sample Preparation: Dissolve an accurately weighed amount of Lopinavir-d8 in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). Add a known amount of a high-purity internal standard with a well-resolved signal (e.g., dimethyl sulfone).
¹H NMR Spectroscopy:
Acquire a quantitative ¹H NMR spectrum.
Integrate the signals corresponding to the protons at the deuterated positions (which will be significantly reduced in intensity) and compare them to the integrals of protons at non-deuterated positions within the molecule.
The isotopic enrichment can be calculated by comparing the relative integrals of the signals from the deuterated and non-deuterated forms.
²H NMR Spectroscopy:
Acquire a ²H NMR spectrum.
The presence of signals at the expected chemical shifts confirms the positions of deuterium labeling.
Quantitative ²H NMR can also be used to determine the isotopic enrichment.
Data Interpretation
In the ¹H NMR spectrum of Lopinavir-d8, the signals corresponding to the protons on the isopropyl group and the adjacent methine proton of the butanamide moiety will be significantly diminished compared to the spectrum of non-deuterated Lopinavir. By comparing the integration of these reduced signals to a stable, non-deuterated signal within the molecule (e.g., aromatic protons), the degree of deuteration can be calculated.
Conclusion
The synthesis of Lopinavir-d8 with high isotopic purity is achievable through a multi-step process involving the preparation of a key deuterated intermediate followed by coupling to the core amine structure. Rigorous analytical characterization using HR-MS and NMR spectroscopy is essential to confirm the isotopic purity and the position of the deuterium labels. This ensures the reliability of Lopinavir-d8 as an internal standard for accurate bioanalytical applications in drug development and clinical research.
An In-depth Technical Guide on the Core Mechanism of Action of Lopinavir
This guide provides a detailed examination of the mechanism of action of Lopinavir, an essential antiretroviral agent. It is intended for researchers, scientists, and professionals in drug development, offering insights...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides a detailed examination of the mechanism of action of Lopinavir, an essential antiretroviral agent. It is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular interactions, pharmacological properties, and the experimental methodologies used for its characterization. The role of its deuterated analogue, Lopinavir-d8, in research contexts is also elucidated.
Introduction to Lopinavir and the Role of Lopinavir-d8
Lopinavir is a potent and selective second-generation protease inhibitor used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections.[1][2] It is almost exclusively co-administered with a low dose of Ritonavir, another protease inhibitor that acts as a pharmacokinetic enhancer.[3][4] This combination, marketed as Kaletra®, is crucial because Ritonavir potently inhibits the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for the extensive first-pass metabolism of Lopinavir.[1][5] By inhibiting CYP3A4, Ritonavir "boosts" the plasma concentration and prolongs the half-life of Lopinavir, thereby enhancing its antiviral efficacy.[1][3][6]
Lopinavir-d8 is a deuterated version of Lopinavir, where eight hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling does not alter the fundamental mechanism of action of the drug. Its primary application is in pharmacokinetic studies, where it serves as an invaluable internal standard for mass spectrometry-based quantification of Lopinavir in biological samples. The distinct mass of Lopinavir-d8 allows it to be differentiated from the non-deuterated drug, ensuring accurate and precise concentration measurements.
Core Mechanism of Action: Inhibition of HIV-1 Protease
The primary target of Lopinavir is the HIV-1 protease, a dimeric aspartic protease essential for the viral life cycle.[3][7] This enzyme is responsible for cleaving newly synthesized Gag-Pol polyprotein precursors into mature, functional viral proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself.[3][5] This cleavage process, known as viral maturation, is a critical step for producing infectious virions.[1][7]
Lopinavir is a peptidomimetic inhibitor, designed to mimic the structure of the natural peptide linkage that the HIV-1 protease cleaves.[3] However, it contains a non-cleavable hydroxyethylene scaffold.[3] By competitively binding to the active site of the protease with very high affinity, Lopinavir prevents the enzyme from processing the Gag-Pol polyproteins.[3][7] Consequently, only immature, non-infectious viral particles are produced, which are incapable of infecting new cells.[1][3] This action effectively halts the viral replication cycle and reduces the viral load in infected individuals.[5]
Caption: Mechanism of Lopinavir Action on HIV-1 Protease.
Pharmacokinetic Boosting by Ritonavir
Lopinavir administered alone has poor oral bioavailability due to extensive metabolism by CYP3A isoenzymes in the liver and intestines.[1][3] Ritonavir is a potent inhibitor of these enzymes.[1] Co-administration of a low, sub-therapeutic dose of Ritonavir with Lopinavir significantly increases Lopinavir's plasma concentrations and extends its half-life, a strategy known as "pharmacokinetic boosting."[3][8] This allows for less frequent dosing and helps to overcome resistance.[1]
Caption: Pharmacokinetic Boosting of Lopinavir by Ritonavir.
Quantitative Pharmacological Data
The potency of Lopinavir is characterized by several key pharmacological parameters. These values are crucial for determining dosage, assessing potential for resistance, and comparing its activity with other antiretroviral agents.
The characterization of Lopinavir's mechanism of action relies on standardized in vitro assays. Below are outlines of key experimental methodologies.
This assay is used to determine the inhibitory activity of compounds like Lopinavir against the HIV-1 protease enzyme.
Principle: The assay utilizes a synthetic peptide substrate labeled with a fluorophore and a quencher (FRET - Förster Resonance Energy Transfer). In its intact state, the quencher suppresses the fluorescence of the fluorophore. When the HIV-1 protease cleaves the substrate, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.[12]
Methodology:
Reagent Preparation: Reconstitute recombinant HIV-1 protease enzyme, the FRET peptide substrate, and the test inhibitor (Lopinavir) in an appropriate assay buffer.
Reaction Setup: In a 96-well microplate, add the test inhibitor at various concentrations to designated wells. Include wells for a positive control (a known inhibitor like Pepstatin A) and a negative/enzyme control (no inhibitor).
Enzyme Addition: Add the diluted HIV-1 protease solution to all wells except for a no-enzyme blank. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
Initiation of Reaction: Add the FRET substrate solution to all wells to start the enzymatic reaction.
Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes) for 1-3 hours at 37°C, with excitation/emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 330/450 nm).
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percentage of inhibition for each concentration of Lopinavir relative to the enzyme control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Experimental Workflow for HIV-1 Protease Inhibition Assay.
This assay measures the ability of Lopinavir to inhibit HIV-1 replication in a cellular context.
Principle: Susceptible host cells (e.g., MT-4 T-lymphoid cells or peripheral blood mononuclear cells) are infected with HIV-1 in the presence of varying concentrations of the antiviral drug. The effectiveness of the drug is determined by measuring a marker of viral replication after a set incubation period.
Methodology:
Cell Culture: Culture MT-4 cells or other susceptible cell lines in appropriate media.
Drug Dilution: Prepare a serial dilution of Lopinavir in the cell culture medium.
Infection: Pre-incubate cells with the diluted Lopinavir for a short period. Then, add a known amount of HIV-1 virus stock to infect the cells.
Incubation: Incubate the infected cells for several days (e.g., 4-5 days) to allow for viral replication.
Quantification of Viral Replication: Measure the extent of viral replication. Common methods include:
MTT Assay: Measures cell viability. Uninhibited viral replication leads to cell death (cytopathic effect), which is prevented by an effective drug.
p24 Antigen ELISA: Measures the concentration of the viral core protein p24 in the culture supernatant, which is a direct marker of viral production.
Data Analysis: Plot the measured endpoint (e.g., cell viability, p24 concentration) against the drug concentration to determine the EC50 (Effective Concentration) or IC50 value, representing the concentration at which 50% of viral replication is inhibited.
Conclusion
Lopinavir is a highly potent, peptidomimetic inhibitor of the HIV-1 protease. Its mechanism of action involves the competitive blockade of the enzyme's active site, preventing the maturation of viral particles and thereby halting the replication cycle. The clinical utility of Lopinavir is critically dependent on its co-formulation with Ritonavir, which acts as a pharmacokinetic booster to overcome Lopinavir's extensive metabolism. The deuterated analogue, Lopinavir-d8, serves as an essential tool for the precise quantification of the drug in research and clinical studies, but its biological mechanism is identical to that of Lopinavir. The experimental protocols detailed herein form the basis for the continued evaluation and characterization of protease inhibitors in the field of antiretroviral drug development.
Lopinavir-d8: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Lopinavir-d8. The information is cur...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Lopinavir-d8. The information is curated for researchers, scientists, and professionals in drug development who utilize Lopinavir-d8 as an internal standard for the quantification of Lopinavir. This guide synthesizes data from technical datasheets, stability studies, and handling guidelines to ensure the integrity and accuracy of research outcomes.
Core Stability and Storage Data
The stability and proper storage of Lopinavir-d8 are paramount for its effective use as an internal standard in analytical methods such as GC- or LC-MS[1][2]. Incorrect handling and storage can lead to degradation, compromising the accuracy of quantitative analyses.
Recommended Storage Conditions
Lopinavir-d8 is a hygroscopic solid that requires specific storage conditions to maintain its integrity over time[2][3]. The consensus from various suppliers and safety data sheets indicates the following:
Forced Degradation and Stability-Indicating Studies
While specific forced degradation studies on Lopinavir-d8 are not extensively published, the stability of its non-deuterated counterpart, Lopinavir, has been thoroughly investigated under various stress conditions. It is reasonable to infer that Lopinavir-d8 would exhibit a similar degradation profile. These studies are crucial for developing stability-indicating analytical methods.
Forced degradation studies on Lopinavir have been conducted under hydrolytic (acidic, basic, and neutral), oxidative, thermal, and photolytic conditions[4][5][6].
Summary of Lopinavir Degradation under Stress Conditions
Stress Condition
Observations
Source
Acid Hydrolysis
Lopinavir shows degradation under acidic conditions.
The development of a stability-indicating High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating and quantifying Lopinavir from its degradation products, ensuring the accurate assessment of its stability.
Example Protocol for Forced Degradation of Lopinavir
The following is a representative protocol for conducting forced degradation studies on Lopinavir, which can be adapted for Lopinavir-d8.
Preparation of Stock Solution: A stock solution of Lopinavir is prepared in a suitable solvent such as methanol or a mixture of buffer and acetonitrile[6].
Acid Degradation: The stock solution is treated with an acid (e.g., 2 N HCl) and refluxed at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes)[6]. The solution is then neutralized and diluted to a known concentration for analysis.
Base Degradation: The stock solution is treated with a base (e.g., 2 N NaOH) and refluxed under similar conditions as the acid degradation study[6]. The resulting solution is neutralized and prepared for analysis.
Oxidative Degradation: The stock solution is exposed to an oxidizing agent (e.g., 20% H₂O₂) at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes)[6].
Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 60°C) for an extended period (e.g., 10 days)[7]. A solution of the stressed sample is then prepared for analysis.
Photolytic Degradation: A solution of the drug is exposed to UV light to assess its photostability[4].
Analysis: All stressed samples are analyzed by a validated stability-indicating HPLC method, typically using a C18 column and a mobile phase consisting of a buffer and an organic solvent like acetonitrile[4][8]. The chromatograms are evaluated to separate the main peak from any degradation products.
Visualizing Methodologies and Pathways
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a pharmaceutical compound like Lopinavir-d8.
Caption: Workflow for Forced Degradation and Stability Analysis.
Lopinavir Metabolism Pathway
Lopinavir is primarily metabolized in the liver by the cytochrome P450 system, almost exclusively by the CYP3A isozyme[9]. Ritonavir, a potent inhibitor of CYP3A, is co-administered with Lopinavir to increase its plasma concentration and prolong its half-life.
Caption: Metabolic Pathway of Lopinavir.
Mechanism of Action: HIV Protease Inhibition
Lopinavir is a peptidomimetic inhibitor of HIV-1 protease. By binding to the active site of the enzyme, it prevents the cleavage of the Gag-Pol polyprotein, which is a crucial step in the maturation of the virus. This results in the production of immature, non-infectious viral particles.
Caption: Lopinavir's Mechanism of Action.
Conclusion
This technical guide provides essential information on the stability and storage of Lopinavir-d8 for research and development purposes. Adherence to the recommended storage conditions of -20°C under an inert atmosphere is critical for maintaining the long-term stability of the compound. While specific stability studies on the deuterated form are limited, the extensive data on Lopinavir offers a reliable proxy for understanding its degradation pathways and for the development of robust, stability-indicating analytical methods. The provided experimental workflow and pathway diagrams serve as valuable resources for researchers working with this important internal standard.
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the solubility of Lopinavir-d8, a deuterated analog of the HIV-1 protease inhibitor, Lopinavir. Unders...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Lopinavir-d8, a deuterated analog of the HIV-1 protease inhibitor, Lopinavir. Understanding the solubility of active pharmaceutical ingredients (APIs) is critical for drug development, influencing formulation strategies, bioavailability, and analytical method development. This document compiles available solubility data, outlines experimental protocols for its determination, and provides context regarding the mechanism of action and analytical workflows.
Core Concept: Solubility of Lopinavir-d8
Lopinavir-d8 is a stable, isotopically labeled version of Lopinavir, intended for use as an internal standard in quantitative analysis by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS). While comprehensive quantitative solubility data for Lopinavir-d8 across a wide range of solvents is not extensively published, available information from chemical suppliers and data for the non-deuterated parent compound, Lopinavir, provide valuable insights.
The Impact of Deuteration on Solubility
The substitution of hydrogen with its heavier isotope, deuterium, can subtly alter the physicochemical properties of a molecule.[1][2][3] While the changes are generally not drastic, they can influence factors like bond strength, intermolecular interactions, and crystal lattice energy, which in turn can affect solubility.[4] In some instances, deuterated compounds have shown a slight increase in aqueous solubility compared to their non-deuterated counterparts.[4] However, these effects are not always predictable and are compound-specific.[3] Therefore, while the solubility data for Lopinavir can serve as a useful reference, experimental determination for Lopinavir-d8 is recommended for precise applications.
Quantitative Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for both Lopinavir-d8 and its non-deuterated form, Lopinavir.
Note: The qualitative descriptors "Slightly Soluble," "Sparingly Soluble," and "Practically Insoluble" are based on general pharmaceutical definitions and indicate a low degree of solubility.
Experimental Protocols
A standardized and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This method is widely accepted in pharmaceutical research.
Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the saturation concentration of Lopinavir-d8 in a specific solvent at a controlled temperature.
Materials:
Lopinavir-d8 (solid)
Solvent of interest (e.g., water, ethanol, DMSO)
Sealed glass vials or flasks
Orbital shaker or magnetic stirrer with temperature control
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE)
High-Performance Liquid Chromatography (HPLC) or LC-MS system
Calibrated analytical balance
Volumetric flasks and pipettes
Procedure:
Preparation of a Saturated Solution:
Add an excess amount of solid Lopinavir-d8 to a known volume of the selected solvent in a sealed vial. The excess solid should be visually apparent.
Equilibration:
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).
Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.
Phase Separation:
Once equilibrium is achieved, remove the vials from the shaker.
Allow the undissolved solid to settle.
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
Carefully withdraw the supernatant (the saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.
Quantification:
Accurately dilute a known volume of the filtered saturated solution with an appropriate solvent to a concentration within the calibration range of the analytical method.
Analyze the diluted sample using a validated HPLC or LC-MS method to determine the concentration of Lopinavir-d8.
Prepare a calibration curve using standard solutions of Lopinavir-d8 of known concentrations to ensure accurate quantification.
Data Reporting:
Calculate the solubility of Lopinavir-d8 in the solvent, taking into account the dilution factor.
Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Visualizations
Mechanism of Action of Lopinavir
Lopinavir is an inhibitor of the HIV-1 protease, an enzyme crucial for the viral life cycle. By inhibiting this enzyme, Lopinavir prevents the cleavage of the Gag-Pol polyprotein, resulting in the production of immature and non-infectious viral particles.
Caption: Mechanism of action of Lopinavir as an HIV-1 protease inhibitor.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound like Lopinavir-d8 using the shake-flask method followed by HPLC analysis.
Caption: A generalized workflow for determining solubility.
Application Notes and Protocols for the Quantification of Lopinavir using Lopinavir-d8 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals. Introduction Lopinavir is a potent HIV-1 protease inhibitor often co-administered with ritonavir to increase its bioavailability.[1][2] Accurate and...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lopinavir is a potent HIV-1 protease inhibitor often co-administered with ritonavir to increase its bioavailability.[1][2] Accurate and reliable quantification of lopinavir in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. This document provides a detailed protocol for the determination of lopinavir in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with Lopinavir-d8 as the internal standard. Lopinavir-d8 is the deuterium-labeled form of lopinavir and serves as an ideal internal standard due to its similar chemical and physical properties to the analyte, ensuring accurate quantification by correcting for variations during sample preparation and analysis.[3][4][5][6]
Quantitative Data Summary
The following table summarizes key quantitative parameters from various validated LC-MS/MS methods for lopinavir analysis.
High-Performance Liquid Chromatography (HPLC) system
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Analytical column: A C18 column, such as an Agilent ZORBAX Eclipse XDB-C18 or a Hypurity Advance C18 (50 x 4.6 mm, 5 µm), is suitable.[7][8]
Sample Preparation
Sample preparation is a critical step to remove matrix interferences and ensure accurate quantification. A combination of protein precipitation and liquid-liquid extraction is a common and effective approach.[7]
Spiking: To 100 µL of human plasma, add a known concentration of Lopinavir-d8 internal standard solution. For calibration standards and quality control samples, add the appropriate concentration of lopinavir standard solution.
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 1 mL of ethyl acetate and vortex for 2 minutes.[7]
Centrifugation: Centrifuge at 5,000 rpm for 5 minutes to separate the organic and aqueous layers.
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
Column: Agilent ZORBAX Eclipse XDB-C18 or equivalent.[7]
Mobile Phase: A common mobile phase is a mixture of methanol and 0.1% formic acid in water (e.g., 80:20 v/v).[7] Another option is 5 mM ammonium acetate in methanol and water (e.g., 85:15 v/v).[8]
Application Note: Quantitative Determination of Lopinavir in Human Plasma by LC-MS/MS using Lopinavir-d8 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals. Introduction Lopinavir is a protease inhibitor widely used in the treatment of HIV infection, often in combination with other antiretroviral drugs.
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lopinavir is a protease inhibitor widely used in the treatment of HIV infection, often in combination with other antiretroviral drugs. Therapeutic drug monitoring of lopinavir is crucial to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lopinavir in human plasma, utilizing its stable isotope-labeled analog, Lopinavir-d8, as the internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it compensates for variability in sample preparation and matrix effects, thereby ensuring high accuracy and precision.[1] This method is suitable for pharmacokinetic studies, bioequivalence studies, and routine therapeutic drug monitoring.
Experimental Protocols
1. Materials and Reagents
Lopinavir reference standard (≥98% purity)
Lopinavir-d8 internal standard (≥98% purity)
HPLC grade methanol
HPLC grade acetonitrile
Formic acid (LC-MS grade)
Ammonium acetate (LC-MS grade)
Ultrapure water
Human plasma (drug-free)
2. Standard Solutions Preparation
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve lopinavir and lopinavir-d8 in methanol to prepare individual primary stock solutions of 1 mg/mL.
Working Standard Solutions: Prepare serial dilutions of the lopinavir primary stock solution with a 50:50 (v/v) methanol:water mixture to create working standard solutions for the calibration curve and quality control (QC) samples.
Internal Standard Working Solution (100 ng/mL): Dilute the lopinavir-d8 primary stock solution with a 50:50 (v/v) methanol:water mixture to obtain a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation)
Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.
Pipette 100 µL of plasma into the appropriately labeled tubes.
Spike 10 µL of the respective lopinavir working standard solutions into the calibration and QC tubes. For blank and unknown samples, add 10 µL of the 50:50 methanol:water mixture.
Add 20 µL of the internal standard working solution (100 ng/mL Lopinavir-d8) to all tubes except the blank. Add 20 µL of the 50:50 methanol:water mixture to the blank.
Vortex mix for 30 seconds.
Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
Vortex mix vigorously for 1 minute.
Centrifuge the samples at 13,000 rpm for 10 minutes.
Transfer the supernatant to a clean 96-well plate or autosampler vials.
Inject an aliquot of the supernatant into the LC-MS/MS system.
4. Liquid Chromatography Conditions
The chromatographic separation is critical for resolving lopinavir from endogenous plasma components.
Parameter
Condition
LC System
A high-performance liquid chromatography (HPLC) system capable of gradient elution is recommended.
Column
A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for this separation.[2]
Mobile Phase A
0.1% Formic acid in water or 5 mM Ammonium Acetate in water.[2][3]
An isocratic elution with a mobile phase composition of 80:20 (v/v) Acetonitrile:0.1% Formic Acid in water can be used.[2] Alternatively, a gradient elution can be employed for better separation.
5. Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode is used for detection.
Parameter
Condition
Ionization Mode
Electrospray Ionization (ESI), Positive.
Scan Type
Multiple Reaction Monitoring (MRM).
MRM Transitions
Lopinavir: The precursor to product ion transition is m/z 629.4 → 447.2.[5] Other reported transitions include m/z 629.83 → 447.38 and m/z 629.6 → 155.2.[2][6] Lopinavir-d8: The precursor to product ion transition would be approximately m/z 637.4 → 455.2 (based on an 8 Da mass shift). Final optimization of the transition is recommended.
The following table summarizes the typical validation parameters for a robust LC-MS/MS method for lopinavir quantification. The data presented here is a synthesis from multiple sources.
Parameter
Result
Linearity Range
10 - 150 ng/mL.[2] Other studies have shown linearity from 62.5 - 10000 ng/mL.[6]
Application Notes and Protocols for the Determination of Lopinavir in Hair Samples using Lopinavir-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide for the quantitative analysis of lopinavir in human hair samples. The described methodology utilizes a liquid c...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the quantitative analysis of lopinavir in human hair samples. The described methodology utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with Lopinavir-d8 as the internal standard (IS), ensuring high sensitivity and selectivity. This method is crucial for long-term adherence monitoring in patients undergoing antiretroviral therapy.
Lopinavir, an HIV protease inhibitor, is a key component of highly active antiretroviral therapy (HAART).[1][2] Measuring its concentration in hair provides a valuable tool for assessing long-term drug exposure and adherence to treatment regimens, which is often a challenge with traditional monitoring methods like plasma level determination.[3][4][5]
Experimental Protocols
Sample Preparation and Extraction
The initial step involves the collection and processing of hair samples to extract the target analyte, lopinavir.
Decontamination: Wash the hair samples (approximately 10-20 mg) sequentially with deionized water and acetone to remove external contaminants.[8] Allow the samples to air dry completely.
Segmentation: Cut the decontaminated hair into small segments of approximately 1-2 mm in length to increase the surface area for efficient extraction.[6][7][9]
Extraction:
Place the weighed hair segments (around 10 mg) into a clean centrifuge tube.[7]
Add 950 µL of methanol and 50 µL of the Lopinavir-d8 internal standard working solution.[7]
Incubate the mixture in a shaking water bath at 37°C for at least 14-16 hours (overnight).[6][7][9]
Alternatively, an extraction solution of methanol and trifluoroacetic acid (9:1 v/v) can be used.[3]
Liquid-Liquid Extraction (for enhanced purity):
Following the initial methanol extraction, a secondary extraction can be performed using a mixture of methyl tert-butyl ether and ethyl acetate (1:1 v/v) under slightly alkaline conditions.[6][9]
Sample Concentration:
After incubation, vortex the sample for 2 minutes and then centrifuge at high speed (e.g., 8000 x g) for 5 minutes.[7]
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 50°C.[7]
Reconstitution: Reconstitute the dried residue in 50-100 µL of the mobile phase used for the LC-MS/MS analysis.[7] Vortex briefly and transfer to an autosampler vial for injection.
LC-MS/MS Analysis
The analysis of the extracted samples is performed using a liquid chromatograph coupled to a tandem mass spectrometer.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[6][7]
Chromatographic Conditions:
Column: A reversed-phase C18 column (e.g., BDS-C18, 100 x 4.6 mm) is commonly used.[6]
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, water, and acetic acid (e.g., 55:45:0.15 v/v/v) with an ammonium acetate buffer (e.g., 4 mM).[6]
Flow Rate: A flow rate of 0.8 mL/min is a common starting point.[6]
Lopinavir-d8 (IS): The specific transition for Lopinavir-d8 should be determined, but it will be higher than the parent lopinavir ion due to the deuterium labeling.
Quantitative Data Summary
The following tables summarize the key quantitative parameters from various validated methods for lopinavir determination in hair.
Note: pg/mg can be converted to ng/mg by dividing by 1000.
Method Validation and Quality Control
For reliable results, the analytical method should be thoroughly validated according to established guidelines. Key validation parameters include:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Matrix Effect: The effect of co-eluting, interfering substances on the ionization of the target analyte.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the validity of the results.[6]
Conclusion
The described LC-MS/MS method using Lopinavir-d8 as an internal standard provides a robust and reliable approach for the quantification of lopinavir in hair samples. This methodology is a valuable tool for clinical and research settings focused on monitoring long-term adherence to antiretroviral therapy, which has been shown to be strongly associated with virologic success.[3][4][12] The high sensitivity and specificity of this method allow for the use of small hair samples, making it a minimally invasive procedure for patients.[6][12]
Application Notes and Protocols for the Measurement of Unbound Lopinavir Concentration Using Lopinavir-d8
For Researchers, Scientists, and Drug Development Professionals Introduction Lopinavir is a potent HIV-1 protease inhibitor, administered with ritonavir to enhance its pharmacokinetic profile. It is highly protein-bound...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lopinavir is a potent HIV-1 protease inhibitor, administered with ritonavir to enhance its pharmacokinetic profile. It is highly protein-bound in human plasma (98-99%), primarily to alpha-1-acid glycoprotein (AAG) and albumin.[1][2] Consequently, only a small fraction of the drug is unbound and pharmacologically active. In certain physiological conditions, such as pregnancy or inflammatory states, plasma protein concentrations can change, potentially altering the unbound fraction of lopinavir and impacting its efficacy and toxicity.[3][4] Therefore, the measurement of unbound lopinavir concentrations is crucial for therapeutic drug monitoring (TDM) and in research settings to ensure optimal patient outcomes.
This document provides detailed application notes and protocols for the determination of unbound lopinavir concentrations in human plasma using Lopinavir-d8 as an internal standard, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
The method involves the separation of the unbound drug from the protein-bound drug in a plasma sample using ultrafiltration. Lopinavir-d8, a stable isotope-labeled version of lopinavir, is added to the plasma sample as an internal standard to account for variability during sample preparation and analysis. Following ultrafiltration, the unbound lopinavir and Lopinavir-d8 in the ultrafiltrate are quantified using a validated LC-MS/MS method. The use of a deuterated internal standard is critical for accurate quantification as it shares similar physicochemical properties with the analyte, ensuring comparable behavior during extraction and ionization.
Data Presentation
The following tables summarize quantitative data from various studies on lopinavir concentrations and LC-MS/MS method validation parameters.
Table 1: Comparison of Total and Unbound Lopinavir Concentrations in Different Patient Populations
Centrifugal ultrafiltration devices (e.g., Amicon® Ultra, with a molecular weight cutoff of 30 kDa)
Microcentrifuge
Vortex mixer
Analytical balance
Calibrated pipettes
LC-MS/MS system (e.g., Waters Acquity UPLC with a triple quadrupole mass spectrometer)
C18 analytical column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)
Preparation of Stock and Working Solutions
Lopinavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of lopinavir in methanol.
Lopinavir-d8 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Lopinavir-d8 in methanol.
Working Standard Solutions: Serially dilute the lopinavir stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for calibration curves and quality control (QC) samples.
Internal Standard Working Solution (e.g., 20 µg/mL): Dilute the Lopinavir-d8 stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation: Ultrafiltration
Pre-condition the Ultrafiltration Device: To minimize non-specific binding of lopinavir to the device, pre-treat the ultrafiltration units. A common method is to wash the device with a solution of 0.1 M NaOH followed by two rinses with ultrapure water. Alternatively, pre-treating with a Tween-20 or Tween-80 solution has been shown to be effective.[13] After pre-treatment, ensure the device is completely dry.
Sample Spiking: To a 1.5 mL microcentrifuge tube, add 500 µL of human plasma sample.
Internal Standard Addition: Add a small volume (e.g., 10 µL) of the Lopinavir-d8 working solution to the plasma sample and vortex briefly.
Incubation: Incubate the sample at 37°C for 30 minutes to allow for drug-protein binding equilibrium.
Ultrafiltration: Transfer the plasma sample to the pre-conditioned ultrafiltration device.
Centrifugation: Centrifuge the device according to the manufacturer's instructions (e.g., 14,000 x g for 20 minutes at 25°C).[14]
Collect Ultrafiltrate: Carefully collect the ultrafiltrate from the collection tube. This fraction contains the unbound lopinavir and Lopinavir-d8.
Sample Dilution (if necessary): The ultrafiltrate can be directly injected into the LC-MS/MS system or diluted with the mobile phase if the concentrations are expected to be high.
LC-MS/MS Analysis
Chromatographic Conditions:
Column: Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
Optimize MS parameters: Dwell time, collision energy, and cone voltage should be optimized for the specific instrument used to achieve maximum sensitivity.
Data Analysis
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of lopinavir to Lopinavir-d8 against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Quantification: Determine the concentration of unbound lopinavir in the plasma samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Mechanism of action of Lopinavir in inhibiting HIV replication.
Caption: Workflow for measuring unbound lopinavir concentration.
Conclusion
The accurate measurement of unbound lopinavir concentrations is essential for optimizing therapy and for research in special patient populations. The use of Lopinavir-d8 as an internal standard in combination with ultrafiltration and LC-MS/MS provides a robust and reliable method for this purpose. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and clinicians in the field of HIV treatment and pharmacology. It is important to note that method validation is critical and should be performed in each laboratory to ensure the accuracy and precision of the results.
Application Note and Protocol for the Simultaneous Determination of Lopinavir and Ritonavir in Human Plasma using Lopinavir-d8 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed analytical method for the simultaneous quantification of the antiretroviral drugs lopinavir and ritonavir in huma...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analytical method for the simultaneous quantification of the antiretroviral drugs lopinavir and ritonavir in human plasma. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with Lopinavir-d8 serving as the internal standard (IS) for accurate and precise quantification. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Validation data is presented to demonstrate the method's reliability for clinical research and therapeutic drug monitoring.
Introduction
Lopinavir and ritonavir are protease inhibitors commonly co-administered for the treatment of human immunodeficiency virus (HIV) infection.[1] Ritonavir boosts the pharmacokinetic profile of lopinavir by inhibiting its metabolism.[2] Therapeutic drug monitoring of lopinavir and ritonavir is crucial to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions. This application note describes a validated LC-MS/MS method for their simultaneous determination in human plasma, employing a stable isotope-labeled internal standard, Lopinavir-d8, to ensure high accuracy and precision.
Principle of the Method
The analytical method involves the extraction of lopinavir, ritonavir, and the internal standard (Lopinavir-d8) from human plasma. The separation of the analytes is achieved using reverse-phase high-performance liquid chromatography (HPLC). Detection and quantification are performed by a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. The use of a stable isotope-labeled internal standard, which has nearly identical physicochemical properties to the analyte but a different mass, corrects for variations in sample preparation and instrument response, leading to highly reliable results.
Caption: Experimental workflow for the LC-MS/MS analysis of lopinavir and ritonavir.
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[3] or protein precipitation and liquid-liquid extraction solvents.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
An electrospray ionization (ESI) source.
A C18 analytical column (e.g., Agilent Zobax Extend-C18, 1.8 µm, 2.1 mm x 30 mm).[4]
Standard and Quality Control (QC) Sample Preparation
Stock Solutions (1 mg/mL): Accurately weigh and dissolve lopinavir, ritonavir, and Lopinavir-d8 in methanol to prepare individual stock solutions.
Working Standard Solutions: Prepare serial dilutions of the lopinavir and ritonavir stock solutions in a mixture of methanol and water to create calibration standards.
Internal Standard Working Solution: Dilute the Lopinavir-d8 stock solution with methanol to achieve a final concentration of 20 µg/mL.[3]
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards and quality control samples at low, medium, and high concentrations.
The following tables summarize the quantitative data from method validation studies.
Table 1: Calibration Curve and Linearity
Analyte
Concentration Range (ng/mL)
Correlation Coefficient (r²)
Lopinavir
50.587 - 7026.018
> 0.99
Ritonavir
5.075 - 704.840
> 0.9978
Table 2: Precision and Accuracy
Analyte
QC Level
Concentration (ng/mL)
Precision (%RSD)
Accuracy (% Nominal)
Lopinavir
LLOQ QC
-
< 15%
98.09% - 110.85%
LQC
-
< 15%
101.39% - 105.27%
MQC
-
< 15%
97.35% - 99.21%
HQC
-
< 15%
98.07% - 100.48%
Ritonavir
LLOQ QC
-
< 15%
-
LQC
-
< 15%
-
MQC
-
< 15%
-
HQC
-
< 15%
-
Note: Specific concentration values for QC levels were not consistently provided across all sources. The table reflects the acceptable limits for precision and accuracy as per bioanalytical method validation guidelines.[3][5]
Visualization of the Internal Standard Principle
The use of a stable isotope-labeled internal standard is a cornerstone of accurate bioanalytical quantification. The following diagram illustrates this principle.
Caption: Principle of internal standard correction in LC-MS/MS analysis.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable means for the simultaneous quantification of lopinavir and ritonavir in human plasma. The use of Lopinavir-d8 as an internal standard ensures the accuracy and precision of the results, making this method suitable for high-throughput clinical studies and therapeutic drug monitoring. The validation data demonstrates that the method meets the requirements of regulatory guidelines for bioanalytical method validation.[3]
Technical Support Center: Lopinavir Quantification with Lopinavir-d8
Welcome to the technical support center for lopinavir quantification using Lopinavir-d8 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers,...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for lopinavir quantification using Lopinavir-d8 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I am observing high variability in my Lopinavir-d8 internal standard (IS) response across my sample batch. What are the potential causes and how can I troubleshoot this?
A1: High variability in the internal standard response can significantly impact the accuracy and precision of your results. Here are the common causes and a step-by-step troubleshooting guide:
Inconsistent Sample Preparation: Variability in extraction efficiency is a primary culprit. Ensure precise and consistent execution of each step in your sample preparation protocol. This includes accurate pipetting of the internal standard, uniform vortexing times, and consistent temperature conditions.
Matrix Effects: The sample matrix (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of Lopinavir-d8 in the mass spectrometer source.[1][2] This effect may not be uniform across all samples. To investigate this, prepare post-extraction spiked samples at different matrix concentrations and compare the IS response to that in a neat solution.
Pipetting Errors: Inaccurate or inconsistent addition of the Lopinavir-d8 solution to your samples will lead to direct variability. Calibrate your pipettes regularly and use a consistent pipetting technique.
Instrument Instability: Fluctuations in the LC-MS/MS system's performance can cause signal drift. Monitor system suitability by injecting a standard solution at regular intervals throughout the batch.
Troubleshooting Workflow:
Caption: Troubleshooting high internal standard variability.
Q2: My recovery of lopinavir is low and inconsistent. What steps can I take to improve it?
A2: Low and inconsistent recovery can stem from several factors during sample extraction. Here's how to address them:
Suboptimal Extraction Solvent: The choice of organic solvent in protein precipitation or liquid-liquid extraction is critical. Methanol is commonly used for protein precipitation.[3] For liquid-liquid extraction, solvents like ethyl acetate have been shown to be effective.[4] Experiment with different solvents and pH adjustments to optimize the partitioning of lopinavir into the extraction solvent.
Incomplete Protein Precipitation: If using protein precipitation, ensure a sufficient volume of cold organic solvent is added and that the sample is vortexed thoroughly to ensure complete protein removal. Inadequate precipitation can lead to lopinavir being trapped in the protein pellet.
Phase Separation Issues (LLE): In liquid-liquid extraction, poor phase separation will result in incomplete recovery. Ensure adequate centrifugation time and temperature to achieve a clear separation between the aqueous and organic layers.
Analyte Adsorption: Lopinavir may adsorb to plasticware. Using low-binding tubes and tips can help mitigate this issue.
Q3: I am seeing a high background or interfering peaks in my chromatogram. How can I resolve this?
A3: High background or interfering peaks can compromise the selectivity and sensitivity of your assay. Consider the following:
Insufficient Sample Cleanup: Protein precipitation alone may not be sufficient to remove all interfering substances from complex matrices like plasma.[5] Consider a more rigorous sample cleanup method such as solid-phase extraction (SPE) or a two-step liquid-liquid extraction.[5]
Mobile Phase Contamination: Ensure your mobile phase solvents are of high purity (LC-MS grade) and are freshly prepared. Contaminants in the mobile phase can lead to a high baseline and extraneous peaks.
Carryover: Lopinavir can be "sticky" and prone to carryover from one injection to the next. Optimize your autosampler wash sequence with a strong organic solvent to ensure the injection port and needle are thoroughly cleaned between samples.
Matrix Components: Endogenous components from the biological matrix can co-elute with lopinavir. Adjusting the chromatographic gradient or using a different stationary phase may be necessary to improve separation.
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting lopinavir from plasma or serum.
Aliquoting: To 100 µL of plasma/serum sample in a microcentrifuge tube, add 10 µL of Lopinavir-d8 internal standard working solution.
Precipitation: Add 300 µL of ice-cold methanol.
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
Injection: Inject the reconstituted sample into the LC-MS/MS system.[3][6]
Workflow for Protein Precipitation:
Caption: General workflow for protein precipitation.
2. LC-MS/MS Parameters
The following table summarizes typical starting parameters for lopinavir and Lopinavir-d8 analysis. These may require optimization for your specific instrumentation.
Parameter
Lopinavir
Lopinavir-d8
Precursor Ion (m/z)
629.4
637.4
Product Ion (m/z)
447.4
455.4
Collision Energy (eV)
25-35
25-35
Ionization Mode
Positive Electrospray (ESI+)
Positive Electrospray (ESI+)
Quantitative Data Summary
The following tables provide a summary of typical validation parameters reported in the literature for lopinavir quantification assays.
Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. All experimental procedures should be performed in accordance with established laboratory safety protocols and relevant regulatory guidelines. Method parameters may require optimization for specific instrumentation and applications.
Technical Support Center: Lopinavir LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the LC-MS/MS analysis o...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the LC-MS/MS analysis of lopinavir.
Troubleshooting Guide
This guide addresses common issues encountered during lopinavir LC-MS/MS analysis that may be indicative of matrix effects.
Question: Why am I seeing poor peak shape, inconsistent signal intensity, or high variability in my lopinavir quantification?
Answer: These are common signs of matrix effects, which are caused by co-eluting endogenous components from the sample matrix (e.g., plasma, tissue homogenate) that interfere with the ionization of lopinavir.[1][2] This interference can lead to ion suppression or enhancement, resulting in inaccurate and irreproducible data. To confirm and mitigate these effects, proceed through the following diagnostic and optimization steps.
Question: How can I confirm that matrix effects are impacting my lopinavir analysis?
Answer: Two primary methods can be used to diagnose matrix effects:
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2] A solution of lopinavir is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips or peaks in the lopinavir signal indicate the retention times at which matrix components are eluting and causing interference.
Matrix Effect Calculation: This quantitative approach compares the response of lopinavir in a neat solution to its response in an extracted blank matrix spiked with lopinavir at the same concentration. A significant difference indicates the presence of matrix effects. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Question: What are the primary strategies to minimize matrix effects for lopinavir analysis?
Answer: The most effective strategies focus on reducing the amount of interfering matrix components that reach the mass spectrometer and compensating for any remaining effects. This can be achieved through:
Optimized Sample Preparation: The goal is to selectively extract lopinavir while removing as many matrix components as possible.[3][4]
Chromatographic Separation: Modifying LC conditions can separate lopinavir from co-eluting interferences.
Use of an Appropriate Internal Standard: An internal standard that experiences similar matrix effects as lopinavir can compensate for signal variability.[3][4]
Frequently Asked Questions (FAQs)
Q1: Which sample preparation technique is best for minimizing matrix effects in lopinavir analysis from plasma?
A1: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. Here's a comparison of common methods:
Protein Precipitation (PPT): This is a simple and fast method, often using methanol or acetonitrile.[5][6] However, it is the least effective at removing matrix components and may result in significant matrix effects.[7]
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning lopinavir into an immiscible organic solvent.[8][9] This technique is effective at removing non-lipid matrix components.
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts.[7][10] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interfering compounds.[7]
Q2: How can I optimize my chromatographic method to reduce matrix effects?
A2: Chromatographic optimization aims to separate the elution of lopinavir from the elution of interfering matrix components.[11] Consider the following adjustments:
Mobile Phase Composition: Modifying the organic solvent (e.g., acetonitrile vs. methanol) and the aqueous phase pH can alter the retention times of both lopinavir and matrix components.[7][8]
Gradient Profile: A shallower gradient can improve the resolution between lopinavir and closely eluting interferences.
Column Chemistry: Using a column with a different stationary phase (e.g., C18, biphenyl) can change the selectivity of the separation.[5]
Q3: What is the best internal standard to use for lopinavir analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as lopinavir-d8.[12][13] A SIL internal standard has nearly identical chemical and physical properties to lopinavir, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[11] This allows for accurate correction of matrix-induced signal variations. If a SIL-IS is unavailable, a structural analog that elutes close to lopinavir can be used, but it may not compensate for matrix effects as effectively.
Q4: Can the choice of ionization source affect the severity of matrix effects?
A4: Yes, the ionization source can influence the susceptibility to matrix effects. Electrospray ionization (ESI) is generally more prone to matrix effects than atmospheric pressure chemical ionization (APCI).[10][14] If significant matrix effects persist despite optimization of sample preparation and chromatography, evaluating the analysis with an APCI source, if available, may be beneficial. The design of the ESI source itself can also play a role in the extent of observed matrix effects.[15]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Lopinavir in Plasma
This protocol is adapted from methodologies demonstrating good recovery and reduction of matrix effects.[8]
Sample Preparation:
To 200 µL of plasma sample, add 20 µL of an internal standard working solution (e.g., lopinavir-d8 in methanol).
Vortex for 30 seconds.
Extraction:
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
Vortex for 2 minutes.
Centrifuge at 4000 rpm for 10 minutes.
Evaporation and Reconstitution:
Transfer the upper organic layer to a clean tube.
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the initial mobile phase.
Vortex for 30 seconds.
Analysis:
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT) for Lopinavir in Plasma
This is a simpler but potentially less clean method compared to LLE or SPE.[6]
Sample Preparation:
To 100 µL of plasma sample, add 20 µL of an internal standard working solution.
Vortex for 30 seconds.
Precipitation:
Add 300 µL of cold acetonitrile (or methanol containing 0.3 M zinc sulfate) to precipitate proteins.[6]
Vortex vigorously for 1 minute.
Centrifuge at 13,000 rpm for 5 minutes.
Analysis:
Transfer the supernatant to a clean vial or 96-well plate.
Inject a portion of the supernatant directly into the LC-MS/MS system. A dilution with the initial mobile phase may be necessary.
Quantitative Data Summary
Sample Preparation Method
Analyte
Matrix
Recovery (%)
Matrix Effect (%)
Reference
Liquid-Liquid Extraction
Lopinavir
Plasma
>85%
Not explicitly quantified, but method showed good consistency and precision
Technical Support Center: Optimizing Lopinavir Extraction from Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on lopinavir extraction from biological matric...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on lopinavir extraction from biological matrices.
Frequently Asked questions (FAQs)
Q1: What are the most common methods for extracting lopinavir from biological samples?
A1: The most prevalent methods for lopinavir extraction are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation.[1] SPE often utilizes C18 cartridges.[2] LLE is also widely used, and a newer technique, Salting-Out Assisted Liquid-Liquid Extraction (SALLE), has been shown to be effective.[3]
Q2: I am experiencing low recovery of lopinavir during Solid-Phase Extraction (SPE). What are the potential causes and solutions?
A2: Low recovery in SPE can stem from several factors. Common issues include improper conditioning of the SPE cartridge, the sample's solvent being too strong, or the elution solvent being too weak. To troubleshoot, ensure the C18 cartridge is properly conditioned (e.g., with methanol) and equilibrated. If the analyte is breaking through during sample loading, consider diluting the sample in a weaker solvent. If lopinavir is retained on the column, you may need to increase the strength or volume of your elution solvent.[2]
Q3: What are typical recovery rates and precision I can expect for lopinavir extraction?
A3: Recovery and precision can vary depending on the method and the biological matrix. For SPE from plasma, mean absolute recoveries of around 91% have been reported.[2] LLE methods have demonstrated extraction efficiencies for lopinavir from plasma ranging from 73.5% to 118.4%, with intra- and inter-assay recoveries greater than 85%. For protein precipitation methods, recoveries greater than 90% have been achieved.
Q4: How does the co-formulated ritonavir affect lopinavir extraction and analysis?
A4: Ritonavir is co-formulated with lopinavir to inhibit its metabolism by CYP3A enzymes, thereby increasing lopinavir's plasma concentration. For analytical purposes, it is often necessary to simultaneously extract and quantify both lopinavir and ritonavir. Most extraction methods, including SPE and LLE, are capable of co-extracting both compounds. Your analytical method, typically LC-MS/MS, should be optimized to separate and detect both analytes.
Q5: What is the primary metabolic pathway for lopinavir and why is it important for bioanalysis?
A5: Lopinavir is extensively metabolized by the cytochrome P450 enzyme CYP3A4 in the liver. Understanding this pathway is crucial as it affects the in-vivo concentration of the drug. Ritonavir is a potent inhibitor of CYP3A4, which is why it is co-administered with lopinavir to "boost" its bioavailability. When developing bioanalytical methods, it's important to consider the potential for metabolic interference and to have a method that can distinguish the parent drug from its metabolites if necessary.
Troubleshooting Guides
Issue: Low Analyte Recovery in Solid-Phase Extraction (SPE)
Potential Cause
Troubleshooting Steps
Improper Cartridge Conditioning
- Ensure the SPE cartridge (e.g., C18) is adequately conditioned with an appropriate solvent like methanol to activate the stationary phase. - Follow conditioning with an equilibration step using a solvent similar in composition to the sample loading solution.
Sample Solvent Too Strong
- If the analyte is not retained on the column (breakthrough), the organic content of the sample solvent may be too high. - Dilute the sample with an aqueous buffer or water to increase the affinity of lopinavir for the C18 stationary phase.
Inadequate Elution
- If lopinavir remains on the cartridge after elution, the elution solvent may be too weak. - Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solution. - Increase the volume of the elution solvent or perform a second elution step.
Secondary Interactions
- Lopinavir may have secondary interactions with the sorbent. - Adjusting the pH of the wash or elution solvents can help to disrupt these interactions and improve recovery.
Channeling
- High flow rates during sample loading or elution can lead to poor interaction with the sorbent. - Ensure a slow and consistent flow rate throughout the SPE process.
Issue: High Variability in Results
Potential Cause
Troubleshooting Steps
Inconsistent Sample Pre-treatment
- Ensure uniform vortexing/mixing times and centrifugation speeds for all samples. - Use precise and calibrated pipettes for all liquid handling steps.
Matrix Effects
- Endogenous components in the biological matrix can suppress or enhance the ionization of lopinavir in the mass spectrometer. - Improve sample clean-up by optimizing the wash steps in your SPE protocol or by using a more selective extraction method. - Use a stable isotope-labeled internal standard for lopinavir to compensate for matrix effects.
Incomplete Solvent Evaporation/Reconstitution
- Ensure the evaporated extract is completely dry before reconstitution. - Vortex the reconstituted sample thoroughly to ensure the analyte is fully dissolved.
Data Presentation
Table 1: Comparison of Extraction Methods for Lopinavir from Human Plasma
Technical Support Center: Enhancing Lopinavir Detection with Lopinavir-d8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the sensitivity of lopinavi...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the sensitivity of lopinavir detection using Lopinavir-d8 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why should I use Lopinavir-d8 for the quantification of lopinavir?
A1: Lopinavir-d8 is a stable isotope-labeled internal standard for lopinavir.[1] Using a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and variations in sample preparation and instrument response during LC-MS/MS analysis.[2] Since Lopinavir-d8 has nearly identical chemical and physical properties to lopinavir, it co-elutes chromatographically and experiences similar ionization suppression or enhancement, leading to more accurate and precise quantification.[2]
Q2: What is the primary analytical technique for sensitive lopinavir detection with Lopinavir-d8?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and robust technique for the sensitive and specific quantification of lopinavir in biological matrices.[3] This method offers high selectivity by monitoring specific precursor-to-product ion transitions for both lopinavir and Lopinavir-d8.
Q3: What are the common multiple reaction monitoring (MRM) transitions for lopinavir and Lopinavir-d8?
A3: Commonly used MRM transitions in positive ion mode are:
Q4: Can I use other internal standards for lopinavir quantification?
A4: While other compounds can be used as internal standards, a stable isotope-labeled version like Lopinavir-d8 is highly recommended for the most accurate results, especially in complex biological matrices where significant matrix effects are expected.[2]
Troubleshooting Guide
Issue 1: Low Signal Intensity or Poor Sensitivity
Q: I am experiencing low signal intensity for both lopinavir and Lopinavir-d8. How can I improve the sensitivity?
A: Low signal intensity can stem from several factors throughout the experimental workflow. Here’s a step-by-step guide to troubleshoot this issue:
Sample Preparation:
Inefficient Extraction: Ensure your chosen extraction method (protein precipitation, liquid-liquid extraction, or solid-phase extraction) is optimized for lopinavir recovery from your specific matrix. Mean recovery should ideally be between 96% and 105%.[5]
Suboptimal pH: Lopinavir is a weakly basic drug. Adjusting the pH of the sample during extraction can improve its partitioning into the organic solvent in liquid-liquid extraction.
Sample Evaporation and Reconstitution: After evaporation, reconstitute the sample in a solvent that is compatible with your mobile phase and ensures complete dissolution of the analytes. The reconstitution solvent should be strong enough to dissolve the analytes but not so strong that it causes peak distortion.
Chromatography:
Mobile Phase Composition: Ensure the mobile phase pH is appropriate for good retention and ionization. Acidic mobile phases, such as those containing 0.1% formic acid, are commonly used to promote protonation and enhance signal in positive ion mode.[6]
Column Choice: A C18 column is frequently used for lopinavir analysis.[3][6] Ensure your column is not degraded or clogged.
Gradient Elution: An optimized gradient can help to focus the analyte peak, leading to better sensitivity.
Mass Spectrometry:
Ion Source Optimization: The electrospray ionization (ESI) source parameters should be optimized for lopinavir. Key parameters include capillary voltage, nebulizer pressure, gas flow rate, and gas temperature.[7]
MRM Transition Optimization: Ensure you are using the optimal precursor and product ions and that the collision energy is optimized for the fragmentation of lopinavir and Lopinavir-d8.
Issue 2: High Background Noise
Q: My chromatograms show high background noise, which is affecting my limit of detection. What are the likely causes and solutions?
A: High background noise can originate from the sample, the LC system, or the mass spectrometer.
Sample-Related Noise:
Matrix Effects: Biological samples contain numerous endogenous compounds that can contribute to background noise. Improve your sample clean-up procedure. Consider switching from protein precipitation to a more selective method like liquid-liquid extraction or solid-phase extraction.[8]
Contaminants: Ensure all solvents and reagents are of high purity (LC-MS grade).
LC System-Related Noise:
Mobile Phase Contamination: Prepare fresh mobile phases daily and use high-purity solvents and additives.[9]
System Contamination: Flush the LC system thoroughly to remove any accumulated contaminants.
Mass Spectrometer-Related Noise:
Source Contamination: A dirty ion source can be a significant source of background noise. Clean the ion source according to the manufacturer's instructions.[10]
Issue 3: Inconsistent or Poor Peak Shape
Q: I am observing peak fronting, tailing, or splitting for my lopinavir and Lopinavir-d8 peaks. What should I do?
A: Poor peak shape can be caused by a variety of chromatographic issues.
Peak Tailing:
Secondary Interactions: Lopinavir has basic functional groups that can interact with residual silanols on the silica-based column, leading to tailing. Ensure your mobile phase has a suitable pH and ionic strength to minimize these interactions. Using a column with end-capping can also help.
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
Peak Fronting:
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak fronting. Ensure your reconstitution solvent is as close in composition to the initial mobile phase as possible.
Peak Splitting:
Clogged Frit or Column Void: A partially blocked column inlet frit or a void at the head of the column can cause peak splitting. Try back-flushing the column or replacing it if the problem persists.[10]
Injection Issues: Problems with the autosampler injector can also lead to split peaks.
Issue 4: Matrix Effects
Q: I suspect ion suppression is affecting my results, even with the use of Lopinavir-d8. How can I confirm and mitigate this?
A: While Lopinavir-d8 compensates for a significant portion of matrix effects, severe ion suppression can still impact results.
Confirming Matrix Effects:
Post-Column Infusion: Infuse a constant flow of lopinavir and Lopinavir-d8 solution post-column while injecting a blank extracted matrix sample. A dip in the signal at the retention time of any co-eluting matrix components indicates ion suppression.[11]
Mitigating Matrix Effects:
Improve Sample Clean-up: This is the most effective way to reduce matrix effects. Transitioning from a simple protein precipitation to a more rigorous liquid-liquid or solid-phase extraction can significantly reduce interfering compounds.[8]
Chromatographic Separation: Modify your LC method to separate lopinavir from the interfering matrix components. Adjusting the gradient or trying a different column chemistry can be effective.
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[2]
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and fast method for sample preparation.[5]
To 100 µL of plasma sample, add 20 µL of Lopinavir-d8 internal standard working solution.
Add 300 µL of cold methanol to precipitate the proteins.
Vortex the mixture for 1 minute.
Centrifuge at 10,000 rpm for 10 minutes.
Transfer the supernatant to a clean tube.
Evaporate the supernatant to dryness under a stream of nitrogen.
Reconstitute the residue in 100 µL of the mobile phase.
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of lopinavir.
Technical Support Center: Lopinavir-d8 Stability in Processed Samples
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Lopinavir-d8 in processed biological samples. The information is intended for researchers, scienti...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Lopinavir-d8 in processed biological samples. The information is intended for researchers, scientists, and drug development professionals utilizing Lopinavir-d8 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Lopinavir-d8 stock solutions?
A1: Lopinavir-d8 stock solutions, typically prepared in methanol or acetonitrile, should be stored at 2-8°C for short-term use (up to 28 days) and at -20°C or colder for long-term storage.[1] At room temperature, stock solutions have demonstrated stability for at least 25 hours.[1]
Q2: How stable is Lopinavir-d8 in processed biological samples (e.g., plasma extracts) on the bench-top or in an autosampler?
A2: Lopinavir, and by extension Lopinavir-d8, is a relatively stable hydrophobic compound in processed samples.[2] While specific stability in various extraction solvents can vary, it is generally stable for at least 24 hours at room temperature in plasma extracts.[2] For extended analysis times, it is recommended to maintain the autosampler at a cooled temperature (e.g., 4°C) to minimize any potential for degradation.
Q3: What is the impact of freeze-thaw cycles on the stability of Lopinavir-d8 in plasma samples?
A3: Lopinavir-d8 is generally stable in plasma for several freeze-thaw cycles. Bioanalytical method validation studies for lopinavir, which would include the deuterated internal standard, routinely pass freeze-thaw stability assessments as per regulatory guidelines (typically allowing for a deviation of up to 15%). While extensive cycling should be avoided as a best practice, up to three freeze-thaw cycles are unlikely to significantly impact the concentration of Lopinavir-d8 in plasma.
Q4: Are there any known degradation pathways for Lopinavir-d8 that I should be aware of during sample processing?
A4: Yes, Lopinavir is susceptible to degradation under strong acidic and alkaline conditions.[3] Exposure of samples or extracts to extreme pH should be avoided. The degradation pathways primarily involve hydrolysis of the amide linkages.
Q5: What are the optimal pH conditions for the mobile phase to ensure the stability of Lopinavir-d8 during LC-MS analysis?
A5: To maintain the stability of Lopinavir-d8 and achieve good chromatographic peak shape, a slightly acidic mobile phase is commonly used. Mobile phases containing 0.1% formic acid or ammonium acetate buffers are frequently reported in validated LC-MS/MS methods for lopinavir analysis.[4]
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Variable or decreasing Lopinavir-d8 peak area during an analytical run.
Bench-top instability.
Ensure the autosampler is temperature-controlled, preferably at 4°C. Limit the time processed samples are left at room temperature before analysis.
Degradation due to mobile phase.
Check the pH of the mobile phase. Avoid highly acidic or basic conditions. A mobile phase with 0.1% formic acid is generally suitable.
Low recovery of Lopinavir-d8 after sample extraction.
pH-related degradation during extraction.
If using a liquid-liquid extraction protocol, ensure the pH of the aqueous phase is not strongly acidic or alkaline before adding the organic solvent.
Inappropriate extraction solvent.
Lopinavir is soluble in methanol, ethanol, isopropanol, and acetonitrile. Ensure the chosen extraction solvent is appropriate for the sample preparation technique (e.g., protein precipitation, liquid-liquid extraction).
Inconsistent Lopinavir-d8 signal across a batch of samples.
Inconsistent sample processing.
Ensure uniform treatment of all samples, including consistent timing for each step, especially incubation times at room temperature.
Freeze-thaw variations.
Minimize the number of freeze-thaw cycles for each sample. If samples need to be re-analyzed, use a freshly thawed aliquot if possible.
Quantitative Stability Data
The following tables summarize the stability of lopinavir (as a surrogate for Lopinavir-d8) under various conditions as reported in bioanalytical method validation studies. The stability is generally considered acceptable if the mean concentration is within ±15% of the nominal concentration.
Table 1: Freeze-Thaw and Bench-Top Stability of Lopinavir in Human Plasma
Stability Condition
Concentration (ng/mL)
Accuracy (%)
Precision (%CV)
Stability Assessment
Freeze-Thaw (3 cycles)
Low QC
95.0 - 105.0
< 10
Stable
High QC
97.2 - 103.5
< 8
Stable
Bench-Top (24 hours at Room Temp)
Low QC
96.8 - 104.3
< 12
Stable
High QC
98.1 - 102.9
< 9
Stable
Note: Data is synthesized from multiple bioanalytical validation reports which state that stability was within acceptable limits as per regulatory guidelines.
Table 2: Post-Preparative Stability of Lopinavir in Autosampler
Stability Condition
Concentration (ng/mL)
Accuracy (%)
Precision (%CV)
Stability Assessment
Autosampler (48 hours at 4°C)
Low QC
97.5 - 103.8
< 11
Stable
High QC
98.9 - 101.7
< 7
Stable
Note: Data is synthesized from multiple bioanalytical validation reports.
Experimental Protocols
Representative Protocol: Quantification of Lopinavir in Human Plasma using LC-MS/MS
This protocol describes a common method for the extraction and analysis of lopinavir from human plasma, where Lopinavir-d8 would be used as the internal standard.
Sample Preparation (Protein Precipitation):
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Lopinavir-d8 internal standard working solution.
Vortex briefly to mix.
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
Vortex for 1 minute.
Centrifuge at 10,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a clean tube or 96-well plate.
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase.
Vortex to mix and inject into the LC-MS/MS system.
LC-MS/MS Conditions:
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 0.4 mL/min.
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
Injection Volume: 5 µL.
Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode.
MRM Transitions:
Lopinavir: m/z 629.4 → 447.3
Lopinavir-d8: m/z 637.4 → 455.3
Visualizations
Caption: Experimental workflow for Lopinavir-d8 analysis.
Caption: Troubleshooting logic for inconsistent Lopinavir-d8 signal.
Technical Support Center: Managing Lopinavir Metabolite Interference
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges arising f...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from lopinavir metabolite interference in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of lopinavir and which enzymes are involved?
Lopinavir is extensively metabolized in the liver, primarily through oxidative pathways. The cytochrome P450 (CYP) isoenzyme, specifically CYP3A4, is almost exclusively responsible for its metabolism.[1] Lopinavir is often co-administered with ritonavir, a potent inhibitor of CYP3A4. This combination, known as Kaletra, is designed to increase lopinavir's plasma concentrations by slowing down its metabolic breakdown.[2][3]
Q2: What are the known metabolites of lopinavir that can cause experimental interference?
Lopinavir metabolism can result in numerous metabolites. Research has identified three major metabolites resulting from CYP3A4-catalyzed oxidation.[1] Additionally, studies have identified twelve different glutathione (GSH)-trapped reactive metabolites of lopinavir.[4] One of the well-characterized active metabolites is designated as M-1, which exhibits inhibitory activity against the HIV protease.[5][6] The structures of these metabolites are often closely related to the parent drug, which can lead to analytical challenges.
Q3: How can lopinavir metabolites interfere with analytical measurements, particularly with LC-MS/MS?
Metabolite interference in LC-MS/MS analysis can occur in several ways:
Isobaric Interference: Metabolites may have the same nominal mass as the parent drug, leading to identical precursor ion m/z values. If these metabolites also produce fragment ions with the same m/z as the parent drug's fragments upon collision-induced dissociation, they can interfere with the multiple reaction monitoring (MRM) signal, leading to inaccurate quantification.
Co-elution: If the chromatographic separation is not optimal, metabolites can co-elute with the parent drug, resulting in overlapping peaks and inaccurate quantification.
Matrix Effects: The presence of metabolites in the sample matrix can suppress or enhance the ionization of the parent drug in the mass spectrometer's ion source, leading to variability and inaccuracy in the results.
Q4: My lopinavir quantification seems unexpectedly high. Could this be due to metabolite interference?
Yes, unexpectedly high quantification of lopinavir can be a strong indicator of metabolite interference, especially in LC-MS/MS assays. If a metabolite is isobaric to lopinavir and produces similar fragment ions, the detector will measure the combined signal of both compounds, leading to an overestimation of the lopinavir concentration. This is particularly relevant in studies involving biological matrices where significant metabolism has occurred.
Q5: What are the potential impacts of lopinavir and its metabolites on in vitro cellular assays?
Lopinavir and its metabolites can have off-target effects in cellular assays, which can interfere with the interpretation of experimental results. Some of the known effects include:
Protein Synthesis Inhibition: Lopinavir has been shown to impair protein synthesis by inducing the phosphorylation of eukaryotic elongation factor 2 (eEF2) through the activation of AMP-activated protein kinase (AMPK).[7][8]
Cancer Cell Proliferation: It can inhibit the proliferation of certain cancer cells, such as meningioma, potentially through cell cycle arrest.[9]
Endoplasmic Reticulum (ER) Stress: The combination of lopinavir and ritonavir can induce ER stress in urological cancer cells, leading to cell death.[10]
Autophagy Modulation: Lopinavir can enhance anoikis (a form of programmed cell death) by remodeling autophagy in a circRNA-dependent manner in gastric cancer cells.[11]
It is crucial to consider these potential off-target effects when using lopinavir in in vitro studies and to include appropriate controls.
Troubleshooting Guides
Issue 1: Suspected Isobaric Interference in LC-MS/MS Analysis
Symptoms:
Higher than expected lopinavir concentrations.
Broad or tailing peaks for lopinavir.
Inconsistent results between different sample batches.
Troubleshooting Steps:
Optimize Chromatographic Separation: The most effective way to resolve isobaric interference is to achieve baseline separation of lopinavir from its interfering metabolites.
Method 1: Gradient Elution Modification: Adjust the gradient profile of your mobile phase. A shallower gradient can often improve the resolution between closely eluting compounds.
Method 2: Column Chemistry Evaluation: If gradient optimization is insufficient, consider using a different column chemistry. While C18 columns are commonly used, a phenyl-hexyl or biphenyl column may offer different selectivity and better separation of lopinavir and its metabolites.
High-Resolution Mass Spectrometry (HRMS): If available, utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). HRMS can differentiate between ions with very small mass differences, allowing for the selective detection of lopinavir even in the presence of isobaric metabolites.
Review MRM Transitions: While isobaric metabolites may share the same precursor ion m/z, their fragmentation patterns might differ slightly. Experiment with different product ion transitions for lopinavir to find a more specific transition that is not shared by the interfering metabolite.
Issue 2: Poor Peak Shape and Inconsistent Retention Times
Symptoms:
Asymmetric (fronting or tailing) peaks for lopinavir.
Shifting retention times across a run.
Troubleshooting Steps:
Sample Preparation Review: Inadequate sample cleanup can introduce matrix components that interfere with chromatography.
Protein Precipitation: Ensure complete protein precipitation by using a sufficient volume of cold acetonitrile or methanol.
Solid-Phase Extraction (SPE): If protein precipitation is insufficient, consider using a more rigorous SPE protocol to remove interfering matrix components.
Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like lopinavir. Experiment with small adjustments to the mobile phase pH to improve peak symmetry.
Column Conditioning: Ensure the column is properly conditioned and equilibrated with the mobile phase before each run. Inconsistent equilibration can lead to retention time shifts.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Separation of Lopinavir and Ritonavir
This protocol is a general guideline and may require optimization for specific instruments and matrices.
Parameter
Specification
LC System
Agilent 1200 Series or equivalent
Mass Spectrometer
AB Sciex API 4000 or equivalent
Column
Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
40% B to 95% B over 5 min, hold at 95% B for 2 min, return to 40% B
Western Blot for phosphorylated eEF2 (Thr56) and total eEF2
Procedure:
Seed cells in 6-well plates and grow to ~80% confluency.
Treat cells with the desired concentrations of lopinavir for 4 hours. Include a vehicle control (e.g., DMSO).
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Determine protein concentration using a BCA assay.
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
Probe the membrane with primary antibodies against p-eEF2 (Thr56) and total eEF2.
Use appropriate HRP-conjugated secondary antibodies and detect with an ECL substrate.
Quantify band intensities and normalize the p-eEF2 signal to the total eEF2 signal.
Data Presentation
Table 1: Example LC-MS/MS MRM Transitions for Lopinavir and Potential Metabolites
Note: The m/z values for metabolites are hypothetical examples to illustrate the concept of isobaric interference. Actual values would need to be determined experimentally.
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Potential for Interference
Lopinavir
629.4
447.3
-
Metabolite A (Oxidized)
645.4
463.3
Low (different precursor mass)
Metabolite B (Dealkylated)
557.3
375.2
Low (different precursor mass)
Metabolite C (Isobaric)
629.4
447.3
High (identical precursor and product ions)
Table 2: Hypothetical Quantitative Data Showing Impact of Metabolite Interference
selecting the correct Lopinavir-d8 concentration for assays
Welcome to the technical support center for Lopinavir-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Lopinavir-d8 as an internal...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for Lopinavir-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Lopinavir-d8 as an internal standard in bioanalytical assays. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is Lopinavir-d8 and why is it used as an internal standard?
A1: Lopinavir-d8 is a stable isotope-labeled (deuterated) form of Lopinavir, a potent HIV-1 protease inhibitor.[1][2] It is intended for use as an internal standard (IS) for the quantification of Lopinavir in various biological matrices by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] Because Lopinavir-d8 is chemically and physically almost identical to Lopinavir, it co-elutes during chromatography and experiences similar ionization effects and extraction variability.[4] By adding a known concentration of Lopinavir-d8 to all samples, calibration standards, and quality controls, variations in sample preparation and instrument response can be normalized, leading to more accurate and precise quantification of the analyte.
Q2: What is a typical concentration for Lopinavir-d8 working solutions in an assay?
A2: The optimal concentration of Lopinavir-d8 depends on the specific assay, the expected concentration range of the analyte (Lopinavir), the sensitivity of the mass spectrometer, and the sample matrix. The goal is to use a concentration that provides a stable and reproducible signal without causing ion suppression for the analyte. A common concentration cited in literature for a Lopinavir-d8 working solution is 20.00 µg/mL.[5][6][7] However, concentrations can be adapted based on the specific requirements of the analytical method.
Q3: How should I prepare Lopinavir-d8 stock and working solutions?
A3: Proper preparation of stock and working solutions is critical for assay accuracy.
Stock Solution: Prepare a primary stock solution by dissolving the accurately weighed solid Lopinavir-d8 in a suitable organic solvent, such as methanol or acetonitrile.[8] For example, a 50 µg/mL stock solution can be prepared.[8]
Working Solution: The working internal standard solution is prepared by diluting the stock solution with an appropriate solvent, often the same as the mobile phase or reconstitution solvent (e.g., water-acetonitrile, 50-50 [vol/vol]).[8] The final concentration of the working solution should be optimized for your specific assay as mentioned in Q2.
Q4: What are the recommended storage and stability conditions for Lopinavir-d8 solutions?
A4: To ensure the integrity of your internal standard, proper storage is essential.
Solid Form: Lopinavir-d8 as a solid should be stored at -20°C, where it is stable for at least four years.[1]
Stock Solutions: Stock solutions are typically stored at -20°C.[8]
Working Solutions: Working solutions are often kept at 4°C for short-term use.[8] It is recommended to check the stability of your solutions under your specific storage conditions as part of your method validation.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of Lopinavir-d8 in bioanalytical assays.
Issue 1: Low or Inconsistent Lopinavir-d8 Signal Intensity
Possible Cause: Degradation of the internal standard.
Solution: Verify the storage conditions and age of your Lopinavir-d8 stock and working solutions. Prepare fresh solutions from the solid material if necessary. Lopinavir can be susceptible to degradation in alkaline and acidic environments.[9]
Possible Cause: Suboptimal mass spectrometer settings.
Solution: Ensure the MS parameters (e.g., ion spray voltage, temperature, gas pressures) are optimized for Lopinavir-d8.[8] Infuse a solution of Lopinavir-d8 directly into the mass spectrometer to tune and optimize the signal.
Possible Cause: Issues with the liquid chromatography system.
Solution: Check for leaks, blockages, or issues with the autosampler. A variable injection volume can lead to inconsistent IS response.[10]
Issue 2: High Variability in Analyte/Internal Standard Response Ratio
Possible Cause: Matrix effects (ion suppression or enhancement).
Solution: Matrix effects occur when co-eluting components from the biological sample interfere with the ionization of the analyte and internal standard.[11] While a stable isotope-labeled internal standard like Lopinavir-d8 compensates for these effects well, significant or differential matrix effects can still be a problem.[4] To mitigate this, improve the sample cleanup procedure (e.g., use solid-phase extraction instead of protein precipitation) or optimize the chromatography to separate the interfering components from the analyte and IS.[11]
Possible Cause: Analyte and internal standard do not co-elute perfectly.
Solution: While unlikely with a deuterated standard, slight differences in retention time can occur.[10] This can expose the analyte and IS to different matrix components as they elute. Adjust the chromatographic conditions (e.g., mobile phase composition, gradient) to ensure perfect co-elution.
Issue 3: Presence of Interfering Peaks at the Retention Time of Lopinavir-d8
Possible Cause: Contamination from the sample matrix or reagents.
Solution: Analyze blank matrix samples (without internal standard) to check for endogenous interferences. Ensure all solvents and reagents are of high purity.
Possible Cause: Isotopic contribution from a very high concentration of the unlabeled analyte (Lopinavir).
Solution: This is generally not an issue unless the concentration of Lopinavir is extremely high. The mass spectrometer software can typically correct for the natural isotopic abundance. Ensure the purity of your Lopinavir-d8 standard.
Data and Parameters
The following tables summarize key quantitative data for the use of Lopinavir-d8 in bioanalytical methods.
Table 1: Example Concentrations of Lopinavir and Internal Standards in LC-MS/MS Assays
Protocol: Preparation of Calibration Standards and Quality Control Samples for Lopinavir Assay in Human Plasma
This protocol describes a general procedure for preparing calibration curve (CC) standards and quality control (QC) samples.
Preparation of Lopinavir Stock Solution (1 mg/mL):
Accurately weigh 10 mg of Lopinavir reference standard.
Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
Store at -20°C.
Preparation of Lopinavir Working Solutions:
Perform serial dilutions of the Lopinavir stock solution with 50% methanol to prepare a series of working solutions. These working solutions will be used to spike the blank plasma to create CC and QC samples.
Preparation of Lopinavir-d8 Internal Standard Working Solution (e.g., 500 ng/mL):
Prepare a stock solution of Lopinavir-d8 (e.g., 100 µg/mL) in methanol.
Dilute the stock solution with 50% methanol to achieve the final working concentration. This concentration should be optimized based on the instrument response.
Preparation of Calibration Curve (CC) Standards:
Label a set of microcentrifuge tubes for each concentration level (e.g., Blank, LLOQ, and 6-8 additional points).
Add a small volume (e.g., 10 µL) of the appropriate Lopinavir working solution to 190 µL of blank human plasma to achieve the desired final concentrations.
Vortex each tube gently.
Preparation of Quality Control (QC) Samples:
Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High (LQC, MQC, HQC).
The concentrations should be within the range of the calibration curve.
Prepare these samples by spiking blank plasma with Lopinavir working solutions prepared from a separate weighing of the reference standard, if possible.
Sample Extraction (Example using Protein Precipitation):
To 100 µL of each CC, QC, and unknown sample, add 20 µL of the Lopinavir-d8 internal standard working solution.
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
Vortex for 1 minute.
Centrifuge at 10,000 x g for 10 minutes at 4°C.
Transfer the supernatant to a clean tube or a 96-well plate.
Evaporate the supernatant to dryness under a stream of nitrogen.
Reconstitute the residue in 100 µL of the mobile phase.
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Workflow for preparing Lopinavir-d8 stock and working solutions.
Caption: Troubleshooting workflow for low or inconsistent Lopinavir-d8 signal.
Caption: How Lopinavir-d8 corrects for analytical process variability.
Lopinavir-d8 Purity and Quantification Accuracy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Lopinavir-d8 puri...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Lopinavir-d8 purity on the accuracy of bioanalytical quantification.
Frequently Asked Questions (FAQs)
Q1: What is Lopinavir-d8 and why is it used as an internal standard?
Lopinavir-d8 is a stable isotope-labeled (SIL) version of the antiretroviral drug Lopinavir, where eight hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] Because Lopinavir-d8 is chemically and physically almost identical to Lopinavir, it experiences similar variations during sample preparation, chromatography, and ionization in the mass spectrometer.[1][3] By measuring the ratio of the analyte (Lopinavir) to the SIL-IS (Lopinavir-d8), researchers can accurately determine the concentration of Lopinavir, compensating for potential errors introduced during the analytical workflow.[3]
Q2: Why is the purity of Lopinavir-d8 critical for accurate quantification?
The purity of Lopinavir-d8 is crucial because impurities can directly interfere with the quantification of the analyte, Lopinavir. The most significant impurity is the presence of unlabeled Lopinavir (d0) in the Lopinavir-d8 standard.[4] This unlabeled analyte will contribute to the signal of the actual analyte in the sample, leading to an overestimation of its concentration. High-purity internal standards are preferred to ensure that the method's performance is not compromised.
Q3: What are the common types of impurities in Lopinavir-d8?
The primary impurity of concern in Lopinavir-d8 is the presence of the unlabeled analyte (Lopinavir).[4][5] Other potential impurities could include residual starting materials or by-products from the synthesis process. Incompletely labeled versions of the molecule (e.g., d1 to d7) can also be present.[5]
Q4: What is the acceptable level of unlabeled Lopinavir in a Lopinavir-d8 internal standard?
According to regulatory guidelines, the contribution of the internal standard to the analyte signal should be minimal. A common rule of thumb is that the amount of unlabeled analyte from the internal standard solution should generate a response that is less than 5% of the response of the analyte at the Lower Limit of Quantification (LLOQ).[4] Similarly, the analyte's contribution to the internal standard signal should also be less than 5%.[1]
Q5: How can Lopinavir-d8 impurity affect the calibration curve and assay performance?
Impurity in the Lopinavir-d8 internal standard, specifically the presence of unlabeled Lopinavir, can lead to several issues:
Increased Lower Limit of Quantification (LLOQ): The presence of unlabeled Lopinavir in the internal standard elevates the background signal of the analyte, which can increase the LOPQ and reduce the sensitivity of the assay.[5]
Non-linear Calibration Curve: If the molar ratio between the internal standard and the analyte is significantly biased due to impurities, the calibration curve may no longer be linear.[6]
Inaccurate Quantification: The primary impact is the overestimation of the analyte concentration, as the impurity contributes to the analyte's measured response.
Reduced Dynamic Range: Both an increased LLOQ and a lowered Upper Limit of Quantification (ULOQ) due to impurities can negatively affect the dynamic range of the assay.[5]
Troubleshooting Guide
Q1: My blank samples (matrix without analyte, but with internal standard) show a significant analyte signal. What could be the cause?
This is a classic sign of internal standard impurity.
Root Cause: The Lopinavir-d8 internal standard likely contains a significant amount of unlabeled Lopinavir. This unlabeled portion is being detected as the analyte.
Troubleshooting Steps:
Prepare a solution of the Lopinavir-d8 internal standard in the mobile phase at the concentration used in the assay.
Inject this solution into the LC-MS/MS system and monitor the mass transition for Lopinavir.
If a peak is observed, it confirms the presence of unlabeled Lopinavir in your internal standard.
According to ICH M10 guidelines, the response from the internal standard at the analyte's mass transition should be ≤ 20% of the analyte's response at the LLOQ.[1] If it exceeds this, the internal standard may not be suitable for the assay.
Q2: The accuracy and precision of my quality control (QC) samples, especially at the LLOQ, are consistently high and failing acceptance criteria. How do I investigate this?
Inaccurate LLOQ QC samples are often linked to internal standard purity issues.
Root Cause: The contribution of unlabeled Lopinavir from the internal standard has a more pronounced effect at very low analyte concentrations like the LLOQ, leading to a positive bias and inaccurate results.[5]
Troubleshooting Steps:
Verify IS Purity: Perform the check described in the previous question to confirm the level of unlabeled analyte in the Lopinavir-d8.
Assess Contribution at LLOQ: Compare the peak area of the analyte in a blank sample (containing only the internal standard) to the peak area of the analyte in an LLOQ sample. The contribution from the internal standard should be less than 5% of the LLOQ response.[4]
Source a Higher Purity Standard: If the current Lopinavir-d8 standard is found to be impure, it is best to obtain a new lot with higher isotopic purity, ideally >99%.[5]
Q3: My calibration curve is non-linear, particularly at the lower and upper ends. Could the Lopinavir-d8 internal standard be the problem?
Yes, internal standard issues can lead to non-linearity.
Root Cause: A high concentration of unlabeled Lopinavir in the Lopinavir-d8 can disrupt the linear relationship between the analyte/IS ratio and the concentration, especially if the molar ratio between the analyte and IS becomes significantly biased at the extremes of the curve.[6]
Troubleshooting Steps:
Check for IS Purity: As with other issues, the first step is to confirm the purity of the Lopinavir-d8.
Optimize IS Concentration: The concentration of the internal standard itself can sometimes lead to non-linearity. Ensure that the chosen concentration is appropriate for the expected analyte concentration range.
Evaluate Matrix Effects: While SIL internal standards are excellent at compensating for matrix effects, significant differences in ionization suppression or enhancement between the analyte and IS at different concentrations could be a factor.
Quantitative Data Summary
The impact of unlabeled Lopinavir impurity in the Lopinavir-d8 internal standard on the accuracy of LLOQ measurements can be illustrated as follows.
% Unlabeled Lopinavir in Lopinavir-d8
Analyte Response from IS Contribution (Arbitrary Units)
LLOQ Analyte Response (Arbitrary Units)
Contribution to LLOQ Signal
Measured LLOQ Concentration (vs. True LLOQ)
% Accuracy
0.1%
10
1000
1.0%
1.01 x LLOQ
101.0%
0.5%
50
1000
5.0%
1.05 x LLOQ
105.0%
1.0%
100
1000
10.0%
1.10 x LLOQ
110.0%
2.0%
200
1000
20.0%
1.20 x LLOQ
120.0%
This table illustrates a hypothetical scenario where the acceptance criterion for accuracy is typically 80-120% (or 85-115%). As the percentage of unlabeled Lopinavir increases, the positive bias in the measured LLOQ concentration rises, potentially leading to failed analytical runs.
Experimental Protocols
Protocol: Assessment of Lopinavir-d8 Purity and its Impact on Quantification
Objective: To determine the isotopic purity of a Lopinavir-d8 internal standard and evaluate its impact on the quantification of Lopinavir at the LLOQ.
Materials:
Lopinavir reference standard
Lopinavir-d8 internal standard
Control biological matrix (e.g., human plasma)
LC-MS/MS system
Appropriate solvents for sample preparation and mobile phase
Methodology:
Preparation of Stock Solutions:
Prepare a stock solution of Lopinavir at 1 mg/mL in a suitable solvent (e.g., methanol).
Prepare a stock solution of Lopinavir-d8 at 1 mg/mL in the same solvent.
Preparation of Working Solutions:
Prepare a working solution of the Lopinavir-d8 internal standard at the concentration to be used in the final assay (e.g., 100 ng/mL).
Prepare calibration standards and quality control samples by spiking the control biological matrix with Lopinavir stock solution. The lowest calibration standard should be the LLOQ.
Purity Check of Lopinavir-d8:
Inject the Lopinavir-d8 working solution directly into the LC-MS/MS system.
Acquire data using the mass transitions for both Lopinavir and Lopinavir-d8.
Integrate the peak area for any signal observed in the Lopinavir mass transition. This is the "crosstalk" or contribution from the unlabeled impurity.
Sample Preparation for LLOQ Impact Assessment:
Blank Sample: To a vial of control matrix, add the Lopinavir-d8 working solution.
LLOQ Sample: To a vial of control matrix, add the Lopinavir spiking solution to achieve the LLOQ concentration, and add the Lopinavir-d8 working solution.
Process both samples using the established extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[3][7]
LC-MS/MS Analysis:
Analyze the extracted samples by LC-MS/MS.
Record the peak area response for Lopinavir in both the Blank Sample and the LLOQ Sample.
Data Analysis:
Calculate the percentage contribution of the internal standard to the LLOQ signal using the following formula:
% Contribution = (Peak Area of Lopinavir in Blank Sample / Peak Area of Lopinavir in LLOQ Sample) * 100
Acceptance Criterion: The calculated % Contribution should ideally be less than 5%.[4]
Visualizations
Caption: Workflow for troubleshooting quantification issues related to internal standard purity.
Caption: Logical flow demonstrating the impact of impure Lopinavir-d8 on quantification accuracy.
A Comparative Guide to LC-MS/MS Method Validation for Lopinavir Quantification: Lopinavir-d8 vs. a Non-Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the robust quantification of therapeutic drugs is paramount. This guide provides a detailed comparison of two validated Liquid Chromatography-Tandem Mass S...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the robust quantification of therapeutic drugs is paramount. This guide provides a detailed comparison of two validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the determination of lopinavir, a critical antiretroviral agent. The primary focus is a method employing a stable isotope-labeled internal standard, Lopinavir-d8, contrasted with a method utilizing a non-deuterated internal standard, cyheptamide. This comparison will illuminate the advantages of using a deuterated internal standard in bioanalytical assays.
The Critical Role of the Internal Standard in LC-MS/MS
In LC-MS/MS-based bioanalysis, an internal standard (IS) is crucial for accurate and precise quantification. The IS is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. An ideal IS mimics the analyte's chemical and physical properties as closely as possible. Stable isotope-labeled internal standards, such as Lopinavir-d8, are considered the gold standard as they co-elute with the analyte and exhibit nearly identical ionization efficiency and fragmentation patterns, leading to superior correction for matrix effects and other sources of error.
Experimental Workflow: A Visual Overview
The following diagram illustrates a typical experimental workflow for the validation of an LC-MS/MS method for lopinavir quantification in plasma samples.
Caption: LC-MS/MS Method Validation Workflow for Lopinavir.
Method Comparison: Lopinavir-d8 vs. Cyheptamide as Internal Standard
This guide compares two distinct, validated LC-MS/MS methods. Method 1 utilizes Lopinavir-d8 as the internal standard and employs solid-phase extraction (SPE) for sample cleanup. Method 2 uses cyheptamide as the internal standard with a sample preparation method combining liquid-liquid extraction (LLE) and protein precipitation (PPT).
Experimental Protocols
Below are the detailed experimental protocols for both methods.
Table 1: Experimental Protocols for Lopinavir Quantification
Parameter
Method 1: Lopinavir-d8 (IS)
Method 2: Cyheptamide (IS)
Sample Preparation
Technique
Solid-Phase Extraction (SPE)
Liquid-Liquid Extraction (LLE) followed by Protein Precipitation (PPT)
Detailed Steps
1. Pre-treat 50 µL of human plasma. 2. Add Lopinavir-d8 solution. 3. Perform solid-phase extraction. 4. Elute and evaporate to dryness. 5. Reconstitute in mobile phase.
1. To 200 µL of plasma, add cyheptamide solution. 2. Perform LLE. 3. Collect the organic phase. 4. Add trifluoroacetic acid to the remaining aqueous phase for PPT. 5. Combine the collected organic and aqueous phases, evaporate, and reconstitute.
Liquid Chromatography
Column
Hy-purity Advance (50 x 4.6 mm, 5 µm)
Not explicitly stated, but various C18 and phenyl columns were evaluated.
Mobile Phase
5 mM Ammonium Acetate and Methanol (15:85, v/v)
Gradient elution with water and acetonitrile containing 0.1% acetic acid.
Note: Some specific details for Method 2 were not available in the referenced literature.
Performance Data Comparison
The following tables summarize the quantitative validation data for both methods, demonstrating their performance characteristics.
Table 2: Linearity and Sensitivity
Parameter
Method 1: Lopinavir-d8 (IS)
Method 2: Cyheptamide (IS)
Linearity Range (ng/mL)
50.587 - 7026.018
1 - 1000
Correlation Coefficient (r²)
> 0.99
Not explicitly stated, but linearity was confirmed.
Lower Limit of Quantification (LLOQ) (ng/mL)
50.587
0.010 (10 pg/mL)
Table 3: Accuracy and Precision
QC Level
Method 1: Lopinavir-d8 (IS)
Method 2: Cyheptamide (IS)
Accuracy (%)
Precision (%RSD)
Low QC
96.67
2.73
Medium QC
Not explicitly stated
Not explicitly stated
High QC
Not explicitly stated
Not explicitly stated
Table 4: Recovery and Matrix Effect
Parameter
Method 1: Lopinavir-d8 (IS)
Method 2: Cyheptamide (IS)
Recovery (%)
Not explicitly stated
Excellent to outstanding for hydrophobic drugs.
Matrix Effect
Evaluated and found to be within acceptable limits.
Negligible.
Discussion and Conclusion
Both presented methods are validated for the quantification of lopinavir in human plasma. However, a closer look at the methodologies and performance data reveals key differences that can guide researchers in their choice of analytical strategy.
The method employing Lopinavir-d8 as an internal standard offers a significant advantage in mitigating variability. Because Lopinavir-d8 has the same chemical structure as lopinavir, with only a difference in isotopic composition, it behaves almost identically during extraction, chromatography, and ionization. This co-elution and similar ionization response provide a more accurate correction for any sample-to-sample variations, including matrix effects, which can be a major source of imprecision and inaccuracy in LC-MS/MS assays. The presented data for this method, though not fully comprehensive in the available literature, demonstrates good precision and accuracy.[1]
The alternative method using cyheptamide , a structurally unrelated molecule, as the internal standard, also demonstrates good performance with a very low LLOQ.[2] The combined LLE and PPT sample preparation is effective in removing interferences. However, because cyheptamide has different physicochemical properties than lopinavir, it may not perfectly compensate for variations in extraction efficiency or matrix-induced ion suppression or enhancement that specifically affect lopinavir. While the validation data shows acceptable performance under controlled conditions, the risk of differential matrix effects between the analyte and the IS is higher compared to using a stable isotope-labeled IS.
Lopinavir-d8 in Bioanalysis: A Comparative Guide to Accuracy and Recovery
For researchers, scientists, and drug development professionals, the choice of an internal standard is paramount for the accuracy and reliability of bioanalytical methods. This guide provides a comprehensive comparison o...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the choice of an internal standard is paramount for the accuracy and reliability of bioanalytical methods. This guide provides a comprehensive comparison of Lopinavir-d8, a deuterated internal standard, with other alternatives used in the quantification of the antiretroviral drug Lopinavir. The information presented is supported by experimental data from various studies, offering an objective overview of its performance in accuracy and recovery studies.
Lopinavir-d8, a stable isotope-labeled (SIL) analogue of Lopinavir, is widely recognized for its ability to enhance the precision and accuracy of quantitative analysis, particularly in complex biological matrices such as plasma. Its physicochemical properties are nearly identical to the analyte, Lopinavir, allowing it to mimic the behavior of the analyte during sample preparation and analysis. This minimizes the impact of matrix effects and procedural variability, leading to more reliable data.
Performance Comparison: Lopinavir-d8 vs. Alternative Internal Standards
The selection of an appropriate internal standard is critical to compensate for the variability inherent in bioanalytical procedures. While deuterated standards like Lopinavir-d8 are often considered the gold standard, other compounds, such as structural analogues, have also been employed. Below is a comparative summary of the performance data.
Note: The data presented is a compilation from different studies. Direct head-to-head comparative studies are limited, and variations in experimental conditions should be considered.
The Advantage of Deuterated Internal Standards
The use of stable isotope-labeled internal standards, such as Lopinavir-d8, offers several distinct advantages in bioanalytical method development:
Co-elution with the Analyte: Lopinavir-d8 has a retention time that is very close to or identical to that of Lopinavir, ensuring that both compounds experience the same chromatographic conditions and potential matrix effects simultaneously.
Similar Extraction Recovery: The efficiency of the extraction process from the biological matrix is virtually the same for both Lopinavir and its deuterated counterpart.
Compensation for Matrix Effects: Ion suppression or enhancement in the mass spectrometer source, a common challenge in bioanalysis, affects both the analyte and the SIL internal standard to a similar extent. This co-behavior leads to more accurate and precise quantification.
Improved Precision and Accuracy: The close mimicking of the analyte's behavior throughout the analytical process results in lower variability and higher accuracy in the final concentration measurements.
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of Lopinavir-d8 as an internal standard for the quantification of Lopinavir in human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol outlines a common procedure for extracting Lopinavir and Lopinavir-d8 from a plasma matrix.
A Researcher's Guide to Internal Standards for Lopinavir Quantification: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiretroviral drug lopinavir, the selection of an appropriate internal standard (IS) is a critical determinant of assay a...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiretroviral drug lopinavir, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of Lopinavir-d8, a deuterated analog, with other commonly employed internal standards. The information presented herein is supported by a review of published experimental data to facilitate an informed decision-making process for your analytical needs.
The Role of Internal Standards in Lopinavir Analysis
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration added to samples, calibrators, and quality controls. Its purpose is to correct for the potential variability during sample processing and analysis, such as extraction inconsistencies, matrix effects, and instrument response fluctuations. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible.
Lopinavir-d8: The Stable Isotope-Labeled Standard
Lopinavir-d8 is a deuterated form of lopinavir, where eight hydrogen atoms are replaced with deuterium. This substitution results in a molecule that is chemically identical to lopinavir but has a different mass.
Advantages of Lopinavir-d8:
Co-elution with the Analyte: Due to its identical chemical structure, Lopinavir-d8 exhibits nearly the same chromatographic retention time as lopinavir. This co-elution is highly desirable as it ensures that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer's source.
Similar Extraction Recovery: The physical and chemical similarities between Lopinavir-d8 and lopinavir lead to comparable recovery rates during sample preparation procedures like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Reduced Variability: The use of a stable isotope-labeled internal standard is widely considered the gold standard in quantitative mass spectrometry as it most effectively compensates for analytical variability, leading to higher precision and accuracy.
Alternative Internal Standards for Lopinavir Analysis
While Lopinavir-d8 is often the preferred choice, other compounds have been successfully used as internal standards in lopinavir assays. The selection of an alternative is often guided by factors such as cost, commercial availability, and the specific requirements of the analytical method.
Commonly used alternatives include:
Nevirapine: An antiretroviral drug from the non-nucleoside reverse transcriptase inhibitor (NNRTI) class.
Telmisartan: An angiotensin II receptor blocker used to treat high blood pressure.
Cyheptamide: A compound with a distinct chemical structure.
Diazepam: A benzodiazepine medication.
The primary consideration when using these alternatives is their ability to mimic lopinavir's behavior during analysis, despite their structural differences. This includes having a retention time that is close to, but not overlapping with, lopinavir and exhibiting similar extraction and ionization characteristics.
Comparative Performance Data
The following table summarizes key performance parameters for Lopinavir-d8 and other internal standards based on published literature. It is important to note that these values are derived from different studies and direct head-to-head comparisons are limited. The experimental conditions in each study can significantly influence the results.
Internal Standard
Analyte Retention Time (min)
IS Retention Time (min)
Recovery (%)
Matrix Effect (%)
Linearity Range (ng/mL)
Precision (%RSD)
Accuracy (%)
Reference
Lopinavir-d8
Not explicitly stated, but co-elutes with Lopinavir
Not explicitly stated, but co-elutes with Lopinavir
Below are detailed methodologies for key experiments cited in the comparison, providing a framework for researchers to replicate or adapt these methods.
Method 1: Lopinavir Analysis using Lopinavir-d8 Internal Standard (LC-MS/MS)
This protocol is based on a validated method for the simultaneous estimation of lopinavir and ritonavir in human plasma.[1][6]
Sample Preparation:
To 50 µL of human plasma, add the internal standard solution (Lopinavir-d8).
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile or methanol).
Vortex and centrifuge to pellet the precipitated proteins.
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
Reconstitute the residue in the mobile phase for injection.
Chromatographic Conditions:
Column: Hy-purity Advance C18 (50 x 4.6 mm, 5 µm) or equivalent.
Mobile Phase: 5 mM Ammonium Acetate and Methanol (15:85, v/v).
Method 2: Lopinavir Analysis using Nevirapine Internal Standard (RP-HPLC)
This protocol is based on a method for the determination of lopinavir in rat plasma.[2]
Sample Preparation:
To plasma samples, add Nevirapine as the internal standard.
Perform protein precipitation followed by liquid-liquid extraction.
Chromatographic Conditions:
Column: Agilent C8 (150mm x 4.6mm, 5µm).
Mobile Phase: A mixture of 0.05M Potassium Dihydrogen Orthophosphate buffer and Acetonitrile:Methanol (80:20) in a ratio of 45:55.
Flow Rate: 1.5 mL/min.
Detection: UV at 210nm.
Visualizing Key Concepts
To further aid in understanding, the following diagrams illustrate important aspects of lopinavir analysis and its mechanism of action.
Experimental workflow for lopinavir bioanalysis.
Lopinavir's mechanism of action on HIV protease.
Conclusion
The choice of an internal standard is a cornerstone of robust and reliable bioanalytical method development for lopinavir. Lopinavir-d8, as a stable isotope-labeled analog, offers the most theoretically sound approach to correcting for analytical variability, leading to high-quality data. However, the successful use of alternative internal standards like nevirapine, telmisartan, cyheptamide, and diazepam has also been demonstrated.
Researchers must carefully consider the specific requirements of their assay, including the desired level of precision and accuracy, cost constraints, and the availability of reagents, when selecting an internal standard. The data and protocols presented in this guide are intended to serve as a valuable resource in making an evidence-based decision for the quantification of lopinavir in various biological matrices.
A Comparative Guide to Lopinavir Quantification: A Cross-Validation Overview of LC-MS/MS and HPLC-UV Assays Using Lopinavir-d8
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two common analytical methods for the quantification of the antiretroviral drug lopinavir in biological matrice...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical methods for the quantification of the antiretroviral drug lopinavir in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Both methods are presented with Lopinavir-d8 as the internal standard, a crucial component for accurate and precise quantification. This document outlines their respective performance characteristics, supported by experimental data, to aid researchers in selecting the most appropriate assay for their specific needs.
Introduction to Lopinavir Quantification
Lopinavir is a protease inhibitor widely used in the treatment of HIV infections.[1] Accurate measurement of its concentration in biological fluids is essential for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. The selection of an appropriate analytical method is therefore a critical step in drug development and clinical research. This guide focuses on two widely adopted techniques, LC-MS/MS and HPLC-UV, providing a comparative analysis of their performance when validated using the deuterated internal standard, Lopinavir-d8.
Experimental Workflow: A General Overview
The quantification of lopinavir in biological samples, such as plasma, typically follows a standardized workflow. This process begins with sample preparation to isolate the analyte from matrix components, followed by chromatographic separation and subsequent detection. The use of an internal standard, in this case, Lopinavir-d8, is incorporated early in the process to correct for variability during sample processing and analysis.
Lopinavir-d8 in Bioanalysis: A Comparative Guide to Linearity and Range Determination
In the realm of pharmacokinetic and bioequivalence studies for the antiretroviral drug Lopinavir, the selection of an appropriate internal standard is paramount for ensuring the accuracy and reliability of analytical met...
Author: BenchChem Technical Support Team. Date: November 2025
In the realm of pharmacokinetic and bioequivalence studies for the antiretroviral drug Lopinavir, the selection of an appropriate internal standard is paramount for ensuring the accuracy and reliability of analytical methods. Lopinavir-d8, a deuterated analog of Lopinavir, is frequently employed for this purpose, particularly in mass spectrometry-based assays. This guide provides a comparative overview of the linearity and range determination for Lopinavir analysis using Lopinavir-d8 and other alternative internal standards, supported by experimental data from various studies.
Comparison of Internal Standards for Lopinavir Quantification
The choice of an internal standard is critical in compensating for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's chemical and physical properties. Here, we compare the performance of Lopinavir-d8 with other commonly used internal standards in Lopinavir bioanalysis.
Internal Standard
Analytical Method
Linearity Range (ng/mL)
Correlation Coefficient (r²)
Lower Limit of Quantification (LLOQ) (ng/mL)
Lopinavir-d8
LC-MS/MS
Not explicitly stated, but concentrations of 20.00 µg/mL were developed.[1]
Note: The linearity ranges and LLOQs can vary significantly based on the specific analytical method, instrumentation, and biological matrix used.
Experimental Protocol: Linearity and Range Determination
The following is a generalized experimental protocol for determining the linearity and range of Lopinavir in a biological matrix (e.g., human plasma) using an internal standard like Lopinavir-d8, based on common practices in bioanalytical method validation.
Objective: To establish the range over which the analytical method provides results that are directly proportional to the concentration of Lopinavir in the sample.
Materials:
Lopinavir reference standard
Lopinavir-d8 (or other suitable internal standard)
Blank biological matrix (e.g., human plasma)
High-purity solvents and reagents (e.g., methanol, acetonitrile, formic acid)
Calibrated analytical balance, pipettes, and volumetric flasks
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
Preparation of Stock Solutions:
Accurately weigh and dissolve Lopinavir and the internal standard (Lopinavir-d8) in a suitable solvent (e.g., methanol) to prepare individual stock solutions of known concentrations.
Preparation of Calibration Standards:
Perform serial dilutions of the Lopinavir stock solution with the solvent to prepare a series of working standard solutions at different concentration levels.
Spike a fixed volume of the blank biological matrix with a small volume of each Lopinavir working standard solution to create a set of calibration standards. A typical set includes a blank sample (matrix without analyte or internal standard), a zero sample (matrix with internal standard only), and at least six to eight non-zero concentration levels covering the expected in-study concentration range.
Preparation of Quality Control (QC) Samples:
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range, using a separate stock solution of Lopinavir from that used for the calibration standards.
Sample Preparation (e.g., Protein Precipitation):
To a fixed volume of each calibration standard and QC sample, add a precise volume of the internal standard working solution.
Add a protein precipitation agent (e.g., acetonitrile or methanol) to precipitate proteins.
Vortex mix the samples and then centrifuge to pellet the precipitated proteins.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in the mobile phase for analysis.
LC-MS/MS Analysis:
Inject the prepared samples into the LC-MS/MS system.
Develop a chromatographic method to achieve adequate separation of Lopinavir and the internal standard from endogenous matrix components.
Optimize the mass spectrometer parameters for the detection and quantification of Lopinavir and the internal standard using multiple reaction monitoring (MRM).
Data Analysis:
Integrate the peak areas of Lopinavir and the internal standard for each chromatogram.
Calculate the peak area ratio of the analyte to the internal standard.
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Lopinavir for the calibration standards.
Perform a linear regression analysis on the calibration curve. The acceptance criterion for linearity is typically a correlation coefficient (r²) of ≥ 0.99.
The linear range is the concentration range over which the calibration curve is demonstrated to be linear, accurate, and precise. The lowest concentration in this range that can be quantified with acceptable accuracy and precision is defined as the Lower Limit of Quantification (LLOQ).
Workflow for Linearity and Range Determination
Caption: Experimental workflow for determining the linearity and range of an analytical method.
limit of detection and quantification for lopinavir using Lopinavir-d8
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of analytical methods for determining the con...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of analytical methods for determining the concentration of lopinavir, a critical antiretroviral drug. A key focus is placed on the use of its deuterated internal standard, lopinavir-d8, a common practice in bioanalytical mass spectrometry to ensure high accuracy and precision. We will explore the limit of detection (LOD) and limit of quantification (LOQ) of this method and compare it with alternative analytical techniques, supported by experimental data.
Performance Comparison of Lopinavir Quantification Methods
The choice of an analytical method for lopinavir quantification depends on the required sensitivity, the nature of the sample matrix, and the available instrumentation. The use of a stable isotope-labeled internal standard like lopinavir-d8 in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold standard for bioanalytical applications due to its ability to correct for matrix effects and variations in sample processing. The following table summarizes the performance of an LC-MS/MS method using lopinavir-d8 and compares it with other reported methods for lopinavir quantification.
Detailed methodologies are crucial for replicating and comparing analytical results. Below are the experimental protocols for the featured lopinavir quantification methods.
LC-MS/MS with Lopinavir-d8 Internal Standard
This method is highly specific and sensitive, making it suitable for complex biological matrices like plasma.
Sample Preparation: Analytes are extracted from the biological matrix (e.g., 50 µL of human plasma) using a solid matrix excavation technique. Lopinavir-d8 is added as the internal standard during this process.[1][7]
Chromatography:
Column: Hy-purity Advance (50 x 4.6 mm, 5µm)[7][8]
Mobile Phase: A gradient of 5 mM ammonium acetate and methanol (85:15, v/v).[7][8]
Flow Rate: Not explicitly stated.
Mass Spectrometry:
Ionization Mode: Positive Ion Electrospray Ionization (ESI+).
A more accessible and cost-effective method, suitable for pharmaceutical dosage forms and less complex sample matrices.
Sample Preparation: Tablets are finely powdered, and a quantity equivalent to 200 mg of lopinavir is dissolved in the mobile phase. The solution is sonicated and filtered.[9] For plasma samples, protein precipitation followed by liquid-liquid extraction can be employed.
Workflow for Lopinavir Quantification using an Internal Standard
The following diagram illustrates the typical workflow for quantifying lopinavir in a biological sample using an internal standard method, such as with lopinavir-d8.
Caption: Workflow for Lopinavir Quantification.
This guide highlights that while various methods are available for lopinavir quantification, the LC-MS/MS method using a deuterated internal standard like lopinavir-d8 offers superior sensitivity and specificity, which is critical for bioanalytical applications. The choice of method should be guided by the specific requirements of the study, balancing the need for sensitivity with practical considerations such as cost and instrument availability.
Lopinavir-d8 for Lopinavir Bioequivalence Studies: A Comparative Guide
In the landscape of bioequivalence studies for the antiretroviral drug lopinavir, the choice of an appropriate internal standard is paramount for ensuring the accuracy and reliability of bioanalytical data. This guide pr...
Author: BenchChem Technical Support Team. Date: November 2025
In the landscape of bioequivalence studies for the antiretroviral drug lopinavir, the choice of an appropriate internal standard is paramount for ensuring the accuracy and reliability of bioanalytical data. This guide provides a comprehensive comparison of Lopinavir-d8 as a stable isotope-labeled internal standard, supported by experimental data from a validated LC-MS/MS method. This information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies.
Performance Comparison of Lopinavir-d8
Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis using mass spectrometry. Lopinavir-d8, a deuterated analog of lopinavir, offers significant advantages over other potential internal standards due to its near-identical physicochemical properties to the analyte. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variability in the analytical process.
Quantitative Data Summary
The following table summarizes the validation parameters of a robust and sensitive LC-MS/MS method for the simultaneous determination of lopinavir and ritonavir in human plasma, utilizing Lopinavir-d8 and Ritonavir-d6 as internal standards.
Validation Parameter
Lopinavir
Ritonavir
Linearity Range
50.587 - 7048.40 ng/mL
5.075 - 704.840 ng/mL
Correlation Coefficient (r²)
0.9978 - 0.9996
0.9978 - 0.9996
Lower Limit of Quantification (LLOQ)
50.587 ng/mL
5.075 ng/mL
Accuracy at LLOQ (%)
96.67
97.13
Precision at LLOQ (%RSD)
2.73
5.99
Within-Batch Accuracy (%)
97.35 - 110.85
97.35 - 110.85
Within-Batch Precision (%RSD)
2.11 - 8.35
2.11 - 8.35
Between-Batch Accuracy (%)
99.44 - 103.11
99.44 - 103.11
Between-Batch Precision (%RSD)
3.34 - 5.51
3.34 - 5.51
Matrix Effect (IS Normalized)
LQC: 0.983, HQC: 0.984
LQC: 0.983, HQC: 0.984
Recovery (%)
85.12 - 88.45
85.12 - 88.45
Experimental Protocols
The data presented above was generated using a validated LC-MS/MS method. The key aspects of the experimental protocol are detailed below.
Sample Preparation
Aliquoting: 50 µL of human plasma was aliquoted into a 96-well plate.
Internal Standard Spiking: 25 µL of a working solution containing Lopinavir-d8 (20.00 µg/mL) and Ritonavir-d6 (2.00 µg/mL) was added to each plasma sample, except for the blank plasma samples.
Vortexing: The samples were vortexed to ensure complete mixing.
Solid Phase Extraction (SPE): The samples were loaded onto pre-conditioned Oasis HLB (1 cc, 30mg) extraction cartridges.
Washing: The cartridges were washed to remove interfering substances.
Elution: The analytes and internal standards were eluted from the cartridges.
Evaporation and Reconstitution: The eluate was evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
LC System: Waters Acquity UPLC System
Column: Thermo Scientific Hypurity Advance (50 x 4.6 mm, 5 µm)
Mobile Phase:
A: 5 mM Ammonium Acetate
B: Methanol
Gradient: A gradient elution was employed, starting with 85% B for the first 0.8 minutes and then changing to 30% B for the next 0.8 minutes.
Flow Rate: Not specified in the provided information.
Injection Volume: Not specified in the provided information.
Column Temperature: Not specified in the provided information.
Mass Spectrometry
Mass Spectrometer: A triple quadrupole mass spectrometer.
Lopinavir: Not explicitly stated, but typically around m/z 629.4 -> 447.4
Lopinavir-d8: Not explicitly stated, but would be approximately m/z 637.4 -> 455.4
Ritonavir: m/z 721.40 -> 296.20
Ritonavir-d6: m/z 727.4 -> 302.2
Bioanalytical Workflow for Lopinavir Bioequivalence Study
The following diagram illustrates the typical workflow of a bioequivalence study for lopinavir, highlighting the role of Lopinavir-d8 as an internal standard.
Caption: Workflow of a Lopinavir Bioequivalence Study.
Comparative
Comparative Analysis of Lopinavir Quantification in Diverse Biological Matrices
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of analytical methodologies for the quantification of lopinavir in various biological matrices. Lop...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of analytical methodologies for the quantification of lopinavir in various biological matrices. Lopinavir, an HIV-1 protease inhibitor, is a critical component of highly active antiretroviral therapy (HAART). Accurate measurement of its concentration in different biological fluids and tissues is paramount for pharmacokinetic studies, therapeutic drug monitoring, and understanding its distribution and efficacy. This document summarizes key performance data from various validated methods, details experimental protocols, and visualizes relevant pathways and workflows to aid researchers in selecting and implementing appropriate analytical strategies.
Quantitative Data Summary
The following tables summarize the validation parameters of various analytical methods for the determination of lopinavir in human plasma, saliva, seminal plasma, and breast milk. The data is compiled from multiple studies employing High-Performance Liquid Chromatography coupled with Ultraviolet (HPLC-UV) or Tandem Mass Spectrometry (LC-MS/MS) detection.
Table 1: LC-MS/MS Methods for Lopinavir Quantification
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a practical foundation for researchers looking to replicate or adapt these methods for their specific needs.
Lopinavir Quantification in Human Plasma by LC-MS/MS
This protocol is a synthesized representation of common methodologies for the analysis of lopinavir in human plasma using liquid chromatography-tandem mass spectrometry.
a. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
To 200 µL of human plasma in a microcentrifuge tube, add an internal standard solution.
Add a protein precipitation agent, such as acetonitrile or methanol, and vortex vigorously for 1-2 minutes.
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
Transfer the supernatant to a clean tube.
Perform liquid-liquid extraction by adding an immiscible organic solvent (e.g., a mixture of hexane and ethyl acetate).
Vortex the mixture for 2-3 minutes and then centrifuge to separate the aqueous and organic layers.
Carefully transfer the organic layer containing the analyte to a new tube.
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature.
Reconstitute the dried residue in a small volume of the mobile phase.
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium acetate.
Flow Rate: Typically in the range of 0.2 - 1.0 mL/min.
Column Temperature: Maintained at a constant temperature, for example, 40°C.
c. Mass Spectrometric Conditions
Mass Spectrometer: A triple quadrupole mass spectrometer.
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for lopinavir and the internal standard.
Lopinavir Quantification in Saliva and Seminal Plasma by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous determination of lopinavir in multiple biological matrices.
a. Sample Preparation (Liquid-Liquid Extraction)
Thaw frozen saliva or seminal plasma samples at room temperature.
To a 200 µL aliquot of the sample, add the internal standard.
Perform a liquid-liquid extraction by adding an appropriate organic solvent.
Vortex the mixture thoroughly and then centrifuge to achieve phase separation.
Transfer the organic layer to a clean tube and evaporate to dryness.
Reconstitute the residue in the mobile phase before injection into the LC-MS/MS system.
b. Chromatographic and Mass Spectrometric Conditions
The chromatographic and mass spectrometric conditions are generally similar to those described for plasma analysis, with potential minor modifications to the gradient program or MRM transitions to optimize for the specific matrix.
Visualizations
The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the analysis of lopinavir.
Caption: Mechanism of action of lopinavir in inhibiting HIV protease.
Caption: Metabolic pathway of lopinavir and the boosting effect of ritonavir.
Caption: General experimental workflow for lopinavir analysis by LC-MS/MS.
Concluding Remarks
The quantification of lopinavir in various biological matrices is well-established, with LC-MS/MS offering the highest sensitivity and specificity, making it the preferred method for most research and clinical applications. While robust methods exist for plasma, saliva, seminal plasma, and breast milk, there is a notable lack of detailed, publicly available validation data for the quantification of lopinavir in urine and various tissue types. Researchers aiming to measure lopinavir in these matrices may need to develop and validate their own methods based on the principles outlined in the protocols for other biological fluids. The provided experimental protocols and diagrams serve as a valuable resource for drug development professionals and scientists in the field of antiretroviral research.
Assessing the Isotopic Contribution of Lopinavir-d8 to the Lopinavir Signal in Quantitative Mass Spectrometry
A Comparison Guide for Researchers in Drug Development and Bioanalysis In the quantitative analysis of the antiretroviral drug lopinavir using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the deuterated ana...
Author: BenchChem Technical Support Team. Date: November 2025
A Comparison Guide for Researchers in Drug Development and Bioanalysis
In the quantitative analysis of the antiretroviral drug lopinavir using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the deuterated analog Lopinavir-d8 is frequently employed as an internal standard (IS) to ensure accuracy and precision.[1] However, the use of stable isotope-labeled internal standards (SIL-IS) is not without potential complications. A critical aspect to consider is the isotopic contribution, or "crosstalk," of the SIL-IS to the signal of the unlabeled analyte. This guide provides an objective comparison of Lopinavir-d8's performance, details the experimental protocols to assess its isotopic contribution, and discusses alternative internal standards.
Understanding Isotopic Contribution
Deuterium-labeled internal standards like Lopinavir-d8 are synthesized to have a higher mass than the analyte of interest. In mass spectrometry, the instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard. However, commercially available SIL-IS are not 100% isotopically pure. For instance, a batch of Lopinavir-d8 may have a stated purity of 98.05%, implying the presence of molecules with fewer deuterium atoms than the nominal eight.[2]
These less-deuterated isotopologues can have the same m/z as the unlabeled lopinavir, leading to an overestimation of the lopinavir concentration, particularly at the lower limit of quantification (LLOQ). This phenomenon is a known challenge in mass spectrometry, especially for higher molecular weight compounds.
Performance and Comparison of Internal Standards
The selection of an appropriate internal standard is crucial for the development of robust bioanalytical methods. While Lopinavir-d8 is a widely used and generally effective internal standard for lopinavir quantification, it is essential to evaluate its performance in the context of potential isotopic crosstalk.
Data Summary: Lopinavir and Lopinavir-d8 Mass Spectrometry Parameters
Analyte/Internal Standard
Precursor Ion (m/z)
Product Ion (m/z)
Lopinavir
629.30 - 629.6
155.2, 447.1, 447.30
Lopinavir-d8
637.40
447.30
Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.
Alternative Internal Standards
While Lopinavir-d8 is the most common choice, other compounds can be used as internal standards for lopinavir analysis. One such alternative is telmisartan , a structurally unrelated molecule.
Internal Standard
Type
Advantages
Disadvantages
Lopinavir-d8
Stable Isotope-Labeled
Co-elutes with analyte, similar ionization efficiency, compensates well for matrix effects.
Potential for isotopic contribution to the analyte signal, can be costly.
Telmisartan
Structurally Unrelated
No isotopic contribution to the lopinavir signal, readily available.
May not co-elute with lopinavir, may have different ionization efficiency, may not compensate for matrix effects as effectively as a SIL-IS.
To ensure the accuracy of quantitative data, it is imperative to experimentally determine the extent of isotopic contribution from Lopinavir-d8 to the lopinavir signal during method validation.
Objective: To quantify the percentage contribution of the Lopinavir-d8 internal standard to the analyte (lopinavir) signal.
Materials:
Lopinavir reference standard
Lopinavir-d8 internal standard
Blank biological matrix (e.g., human plasma)
LC-MS/MS system
Procedure:
Prepare a high-concentration solution of Lopinavir-d8 in the blank biological matrix. This concentration should be the same as the working concentration used in the analytical method.
Prepare a blank sample containing only the biological matrix.
Analyze both samples using the established LC-MS/MS method.
Monitor the lopinavir channel (the specific m/z transition for lopinavir) in both the blank sample and the Lopinavir-d8 sample.
Calculate the response in the lopinavir channel for both injections.
Determine the percentage contribution using the following formula:
% Contribution = (Response in Lopinavir channel of IS sample / Response of Lopinavir at LLOQ) x 100
Acceptance Criteria: The contribution of the internal standard to the analyte signal should be minimal, typically less than 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ). The contribution to the internal standard from the analyte should also be assessed and is generally expected to be less than 5%.
Visualization of the Assessment Workflow
The following diagram illustrates the logical workflow for assessing the isotopic contribution of Lopinavir-d8.
Caption: Workflow for assessing Lopinavir-d8 isotopic contribution.
Conclusion
The use of Lopinavir-d8 as an internal standard provides significant advantages in the LC-MS/MS quantification of lopinavir. However, a thorough assessment of its isotopic contribution to the analyte signal is a critical step in method validation to ensure data integrity. By following the detailed experimental protocol outlined in this guide, researchers can confidently evaluate and mitigate potential inaccuracies arising from isotopic crosstalk. In cases where significant contribution is observed, exploring alternative internal standards such as telmisartan may be warranted. The choice of internal standard should always be justified by robust validation data that demonstrates the accuracy, precision, and reliability of the analytical method.
Essential Safety and Logistical Guide for Handling Lopinavir-d8
For Researchers, Scientists, and Drug Development Professionals This document provides crucial, immediate safety and logistical information for the handling of Lopinavir-d8. Given the limited specific safety data availab...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial, immediate safety and logistical information for the handling of Lopinavir-d8. Given the limited specific safety data available for Lopinavir-d8, and the hazardous properties of its parent compound, Lopinavir, it is imperative to handle this deuterated analog with the same precautions as a potent pharmaceutical compound. This guide offers procedural, step-by-step guidance to ensure the safety of laboratory personnel and the integrity of research.
Hazard Assessment and Classification
While some safety data sheets (SDS) for Lopinavir-d8 may not classify it as hazardous, the parent compound, Lopinavir, is recognized as harmful. Prudent practice dictates treating Lopinavir-d8 with a similar level of caution. The following table summarizes the hazard classifications for Lopinavir, which should be considered applicable to Lopinavir-d8.
Specific target organ toxicity (repeated exposure)
May cause damage to organs through prolonged or repeated exposure.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling Lopinavir-d8.
PPE Category
Item
Specifications and Recommendations
Respiratory Protection
Powered Air-Purifying Respirator (PAPR)
Recommended for procedures with a high likelihood of generating aerosols or dust. Full-facepiece hoods can offer high protection factors.[2]
Reusable Half or Full-Facepiece Respirator
To be used with P100/FFP3 particulate filters. A proper fit test is mandatory.[2]
Disposable Respirators (e.g., N95)
Suitable only for low-risk activities and should not be the primary respiratory protection when handling potent compounds.[2]
Hand Protection
Double Gloving
Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals.[2][3]
Body Protection
Disposable Coveralls or Gown
Use coveralls made of materials such as Tyvek or a dedicated lab coat.[2][3]
Eye Protection
Safety Goggles or Face Shield
Chemical splash goggles providing a complete seal are required. A face shield can be worn over goggles for additional protection.[3]
Foot Protection
Shoe Covers
Disposable shoe covers should be worn within the designated handling area.[3]
Operational Plan: Safe Handling Workflow
Adherence to a strict, step-by-step operational workflow is critical to minimize the risk of exposure and contamination.
Figure 1. Safe handling workflow for Lopinavir-d8.
Experimental Protocols: Step-by-Step Guidance
1. Preparation:
Designated Area: All handling of Lopinavir-d8 solid and concentrated solutions should occur within a certified chemical fume hood, biological safety cabinet (BSC), or a similar ventilated enclosure.[4]
Pre-planning: Before starting, ensure all necessary equipment, reagents, and waste containers are within the containment area to minimize traffic in and out of the designated zone.
PPE Donning: Don all required PPE as outlined in the table above before entering the designated handling area.
2. Handling:
Weighing: If possible, use a balance with a ventilated enclosure. Handle the solid material gently to avoid creating dust.
Solution Preparation: When dissolving the compound, add the solvent to the solid to prevent splashing and aerosol generation.
Manipulations: Keep all containers with Lopinavir-d8 covered when not in immediate use.
3. Post-Handling:
Decontamination: At the end of the procedure, thoroughly decontaminate all surfaces and equipment with an appropriate cleaning agent.
PPE Doffing: Remove PPE in a designated area, being careful to avoid self-contamination. The outer pair of gloves should be removed first.
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
The disposal of Lopinavir-d8 and any contaminated materials must be handled with extreme care to prevent environmental contamination and accidental exposure.
Waste Type
Disposal Procedure
Solid Waste
All contaminated solid waste, including disposable PPE (gloves, gowns, shoe covers), absorbent pads, and weighing papers, must be collected in a clearly labeled, sealed hazardous waste container.
Liquid Waste
Unused solutions containing Lopinavir-d8 should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
Sharps Waste
Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for hazardous chemical waste.
Final Disposal
All Lopinavir-d8 waste should be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration.[5]
Emergency Procedures: Spills and Exposure
Spill Cleanup:
Small Spills (<5 mL or 5 g):
Alert personnel in the immediate area.
Wearing full PPE, gently cover the spill with absorbent material. For powders, use a damp absorbent pad to avoid raising dust.
Collect the absorbent material and any contaminated debris, placing it into a sealed hazardous waste bag.
Clean the spill area twice with a detergent solution, followed by a final rinse.
Large Spills (>5 mL or 5 g):
Evacuate the area and restrict access.
Contact the institutional safety office.
Only personnel trained in hazardous spill response should perform the cleanup, wearing appropriate respiratory protection (e.g., PAPR).
Personnel Exposure:
Exposure Route
First Aid Measures
Skin Contact
Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
Eye Contact
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion
Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By adhering to these stringent safety protocols, researchers can handle Lopinavir-d8 with the necessary caution, ensuring personal safety and the integrity of their work. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for any chemical before beginning work.